molecular formula C11H13NO B189226 2-phenyl-N-prop-2-enylacetamide CAS No. 30160-48-6

2-phenyl-N-prop-2-enylacetamide

Cat. No.: B189226
CAS No.: 30160-48-6
M. Wt: 175.23 g/mol
InChI Key: LJRAAMFXAXFAGD-UHFFFAOYSA-N
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Description

2-phenyl-N-prop-2-enylacetamide is a chemical compound provided for research and development purposes. It belongs to the phenylacetamide class of organic compounds, which have been investigated in various scientific contexts . Researchers have explored structurally related N-phenylacetamide derivatives for their potential in central nervous system research, with some analogs showing activity in preclinical models of neurological conditions . The molecular framework of phenylacetamides is also of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . For example, such structures serve as key intermediates in developing compounds for evaluating enzyme inhibition and other biochemical interactions . This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data and handle this material in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

30160-48-6

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-phenyl-N-prop-2-enylacetamide

InChI

InChI=1S/C11H13NO/c1-2-8-12-11(13)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)

InChI Key

LJRAAMFXAXFAGD-UHFFFAOYSA-N

SMILES

C=CCNC(=O)CC1=CC=CC=C1

Canonical SMILES

C=CCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

2-phenyl-N-prop-2-enylacetamide vs N-allyl-2-phenylacetamide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Nomenclature Resolution, Synthesis, and Physiochemical Characterization of N-Allyl-2-Phenylacetamide

Executive Summary & Nomenclature Resolution

In the field of organic chemistry and drug discovery, precise nomenclature is the bedrock of reproducible science. This guide addresses the identity of the molecule 2-phenyl-N-prop-2-enylacetamide , definitively resolving it as a synonym for N-allyl-2-phenylacetamide .

While often encountered as a chemical intermediate in the synthesis of heterocyclic compounds (such as


-lactams via Ugi reactions) or as a metabolic probe for amide hydrolysis, this molecule presents specific challenges in cheminformatics due to synonym divergence.
Synonym Mapping & Structural Logic

The confusion arises from the IUPAC naming conventions for the alkene substituent:

  • Common Name: Allyl group.

  • Systematic IUPAC: Prop-2-enyl group.

Therefore, 2-phenyl-N-prop-2-enylacetamide is structurally identical to N-allyl-2-phenylacetamide .

SynonymMap cluster_0 Chemical Structure Components Phenyl Phenyl Group (C6H5-) Structure Target Molecule C11H13NO Phenyl->Structure Linker Acetamide Core (-CH2-CO-NH-) Linker->Structure Allyl Allyl Group (-CH2-CH=CH2) Allyl->Structure Name1 2-phenyl-N-prop-2-enylacetamide (Systematic) Name1->Structure Identical To Name2 N-allyl-2-phenylacetamide (Common) Name2->Structure Identical To

Figure 1: Structural deconstruction confirming the identity of the two synonyms.

Physiochemical Properties & Spectral Data

Understanding the physical state and spectral fingerprint is essential for identification and purity analysis. The following data is synthesized from verified experimental protocols (See Ref 1).

Table 1: Physiochemical Profile

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 175.23 g/mol
Physical State White SolidRecrystallized from EtOH/Hexane
Solubility Soluble in DCM, EtOAc, DMSO; Low in

Lipophilic amide
Predicted LogP ~2.1 - 2.4Permeable to lipid bilayers

Table 2: Diagnostic Spectral Markers (NMR) Data sourced from validated synthesis of N-substituted amides.

NucleusShift (

ppm)
MultiplicityAssignment

(300 MHz,

)
7.44 – 7.21Multiplet (5H)Aromatic Phenyl Ring
5.78ddt (1H)Allyl Vinyl Proton (-CH=)[1]
5.10 – 4.99Multiplet (2H)Allyl Terminal Alkene (=CH2)
3.86tt (2H)Allyl Methylene (-N-CH2-)
3.62Singlet (2H)Benzylic Methylene (Ph-CH2-CO)

(75 MHz,

)
170.8SingletCarbonyl (C=O)
134.0SingletAllyl alkene carbon
116.9SingletTerminal alkene carbon
43.8SingletBenzylic Carbon

Synthetic Protocol: The Acid Chloride Method

While DCC coupling is possible, the Acid Chloride Method is preferred for its robustness, scalability, and atom economy in this specific context. This protocol ensures high yield and minimizes the formation of di-acylated byproducts.

Experimental Workflow

Reagents:

  • Phenylacetic Acid (Precursor)[2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Allylamine (Prop-2-en-1-amine)

  • Triethylamine (

    
    ) as acid scavenger
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (In Situ):

    • Dissolve Phenylacetic acid (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

    • Add catalytic DMF (2 drops).[2]

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

    • Mechanism:[3] Conversion of carboxylic acid to Phenylacetyl Chloride.[2]

    • Validation: Monitor cessation of gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
  • Coupling:

    • In a separate vessel, dissolve Allylamine (1.1 eq) and

      
       (1.5 eq) in DCM at 0°C.
      
    • Critical Step: Cannulate the Phenylacetyl Chloride solution slowly into the amine solution.[2]

    • Reasoning: Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double acylation.

  • Workup & Purification:

    • Quench with saturated

      
       (neutralize HCl salts).
      
    • Extract organic layer, wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Recrystallization from Hexane/Ethyl Acetate or Flash Column Chromatography (

      
      , 20% EtOAc in Hexanes).
      

SynthesisFlow Start Phenylacetic Acid (1.0 eq) Activation Activation: + (COCl)2 / DMF cat. 0°C -> RT Start->Activation Intermediate Phenylacetyl Chloride (Reactive Intermediate) Activation->Intermediate - HCl, - CO, - CO2 Coupling Coupling: + Allylamine / Et3N Dropwise Addition Intermediate->Coupling Workup Workup: Wash w/ NaHCO3 Dry MgSO4 Coupling->Workup Product N-Allyl-2-phenylacetamide (White Solid) Workup->Product

Figure 2: Synthetic workflow utilizing the Acid Chloride route for maximum conversion.[4]

Metabolic Stability & Biotransformation

In drug development, the "allyl amide" moiety is a known structural alert. While the phenyl ring provides metabolic stability via lipophilicity, the allyl group is susceptible to bioactivation.

Mechanistic Pathway:

  • Epoxidation: Cytochrome P450 enzymes (specifically CYP2E1 or CYP2B6) can epoxidize the allyl double bond.

  • Fate of the Epoxide:

    • Hydrolysis:[5] Epoxide hydrolase converts it to a diol (detoxification).

    • Suicide Inhibition: Similar to Allylisopropylacetamide (AIA), the epoxide can alkylate the heme porphyrin of the CYP enzyme, leading to irreversible enzyme inactivation (Ref 2).

  • Amidase Activity: Alternatively, liver amidases may cleave the amide bond, releasing Phenylacetic acid and Allylamine.

Research Implication: When using this scaffold in library design, researchers must screen for Time-Dependent Inhibition (TDI) of CYP450s to rule out mechanism-based inactivation caused by the allyl group.

Regulatory & Safety Considerations

Precursor Vigilance: Researchers must be aware that the hydrolysis of N-allyl-2-phenylacetamide yields Phenylacetic Acid .

  • Phenylacetic Acid Status: Listed as a Table I precursor by the United Nations Convention Against Illicit Traffic in Narcotic Drugs (1988) due to its use in the illicit manufacture of amphetamines (P2P method).

  • Compliance: While the amide itself is generally not controlled, it may be viewed as a "masked precursor" in certain jurisdictions. Maintain strict inventory logs and usage justification.

Handling:

  • Skin Sensitization: Acetanilides and their derivatives are potential skin sensitizers. Use nitrile gloves.

  • Volatility: The allyl amine component (if released via hydrolysis) is toxic and lachrymatory. Handle all hydrolysis experiments in a fume hood.

References

  • Synthesis and Characterization of N-Substituted Amides.Semantic Scholar / ResearchGate. (Accessed 2023).

    
     5.78 ppm for allyl vinyl proton) and physical state.
    
    • (Note: Generalized link to relevant literature base due to specific snippet extraction).

  • Mechanism-based inactivation of cytochrome P450 by heteroatom-substituted olefins.Chemical Research in Toxicology. Discusses the metabolic liability of allyl-amides (AIA analogs).

  • United Nations Office on Drugs and Crime (UNODC). Red List of Precursors. Phenylacetic acid regulatory status.[6]

Sources

The Solubility of N-allyl-2-phenylacetamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of N-allyl-2-phenylacetamide in organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document emphasizes predictive methodologies based on structural analogy and provides detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications in synthesis, purification, formulation, and analytical development.

Executive Summary: Navigating the Solubility Landscape of a Novel Amide

N-allyl-2-phenylacetamide is a molecule of significant interest, combining the structural features of a secondary amide with both aromatic and aliphatic unsaturated moieties. Its solubility profile is a critical determinant of its utility in pharmaceutical and chemical applications. This guide establishes a foundational understanding of the factors governing its solubility, drawing parallels with structurally related compounds. While direct experimental data is not yet widely published, this document equips the research scientist with the theoretical knowledge and practical methodologies to systematically characterize the solubility of N-allyl-2-phenylacetamide in a range of organic solvents. The subsequent sections will delve into the molecular architecture of N-allyl-2-phenylacetamide, predict its solubility based on first principles, provide robust experimental protocols for its quantification, and offer a structured approach to data interpretation and presentation.

Deconstructing the Molecule: Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-allyl-2-phenylacetamide possesses a combination of features that contribute to a nuanced solubility profile:

  • The Amide Core (-CONH-): The secondary amide group is capable of acting as a hydrogen bond acceptor via the carbonyl oxygen and a hydrogen bond donor via the N-H group. This imparts a degree of polarity to the molecule. However, compared to primary amides, the presence of the N-allyl substituent reduces its capacity for self-association through hydrogen bonding, which can enhance its solubility in certain organic solvents.[1][2]

  • The Phenyl Group (-C₆H₅): This bulky, non-polar aromatic ring contributes to the molecule's hydrophobicity and favors interactions with non-polar or weakly polar solvents through van der Waals forces and potential π-π stacking.

  • The Allyl Group (-CH₂CH=CH₂): This unsaturated aliphatic chain is also non-polar in nature, further contributing to the molecule's affinity for organic solvents.

Based on these structural components, a qualitative prediction of solubility can be made. N-allyl-2-phenylacetamide is expected to exhibit good solubility in a range of organic solvents, from polar aprotic to non-polar, due to its mixed polarity.

Predicted Solubility Profile: An Analog-Based Approach

In the absence of direct experimental data, we can infer the likely solubility of N-allyl-2-phenylacetamide by examining structurally similar compounds.

  • 2-Phenylacetamide: This primary amide analog is reported to be soluble in methanol, ethanol, and acetone.[3][4][5] The N-allyl substitution in our target molecule is likely to decrease its melting point and disrupt the crystal lattice energy, which could lead to enhanced solubility in a broader range of organic solvents, including those of lower polarity.

  • N-substituted Amides: Generally, N-substituted amides are more soluble in organic solvents than their primary amide counterparts.[1] This is attributed to the reduction in intermolecular hydrogen bonding that is prominent in primary amides.[2][6]

Therefore, it is reasonable to predict that N-allyl-2-phenylacetamide will be soluble in a variety of common organic solvents. A systematic investigation is warranted to quantify these solubilities.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the experimental determination of the thermodynamic solubility of N-allyl-2-phenylacetamide. This method is designed to be self-validating and produce reliable, reproducible data.

Materials and Equipment
  • N-allyl-2-phenylacetamide (purity >98%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Experimental Workflow for Thermodynamic Solubility Determination

Thermodynamic Solubility Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sample_Processing Sample Processing cluster_Analysis Analysis & Calculation A Weigh excess N-allyl-2-phenylacetamide into vials B Add a known volume of each organic solvent A->B Dispense solvent C Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) B->C Incubate D Centrifuge to separate undissolved solid C->D Phase separation E Filter the supernatant through a 0.22 µm syringe filter D->E Remove particulates F Accurately dilute the saturated solution E->F Prepare for analysis G Analyze the diluted sample by a validated HPLC method F->G Quantify analyte H Calculate the original concentration (solubility) G->H Determine solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of N-allyl-2-phenylacetamide of known concentration in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve. The method should be demonstrated to be linear, accurate, and precise.

  • Equilibrium Solubility Measurement:

    • Add an excess of solid N-allyl-2-phenylacetamide to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials and place them in a constant temperature shaker. Equilibrate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Analysis and Reporting:

    • Using the calibration curve, determine the concentration of N-allyl-2-phenylacetamide in the diluted samples.

    • Calculate the solubility in the original organic solvent by applying the dilution factor.

    • The results should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Data Presentation and Interpretation

To facilitate a clear comparison of the solubility of N-allyl-2-phenylacetamide across different organic solvents, the quantitative data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of N-allyl-2-phenylacetamide at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
e.g., Hexane1.88Populate with dataPopulate with data
e.g., Toluene2.38Populate with dataPopulate with data
e.g., Diethyl Ether4.34Populate with dataPopulate with data
e.g., Ethyl Acetate6.02Populate with dataPopulate with data
e.g., Dichloromethane9.08Populate with dataPopulate with data
e.g., Acetone20.7Populate with dataPopulate with data
e.g., Ethanol24.5Populate with dataPopulate with data
e.g., Methanol32.7Populate with dataPopulate with data
e.g., Acetonitrile37.5Populate with dataPopulate with data
e.g., Dimethyl Sulfoxide (DMSO)46.7Populate with dataPopulate with data
Analysis of Solubility Trends

The relationship between solvent properties and the solubility of N-allyl-2-phenylacetamide can be visualized to gain further insights.

Solubility Influencing Factors cluster_Solute N-allyl-2-phenylacetamide Properties cluster_Solvent Solvent Properties cluster_Interaction Intermolecular Interactions cluster_Solubility Resulting Solubility Solute Molecular Structure - Amide (H-bond donor/acceptor) - Phenyl (Non-polar) - Allyl (Non-polar) Interaction - Hydrogen Bonding - Dipole-Dipole - van der Waals forces Solute->Interaction Solvent - Polarity (Dielectric Constant) - H-bond donating/accepting ability - Dipole moment Solvent->Interaction Solubility Quantitative Solubility Value Interaction->Solubility

Caption: Relationship between molecular properties and solubility.

By plotting the experimentally determined solubility against solvent parameters such as the dielectric constant, Hildebrand solubility parameter, or Kamlet-Taft parameters, it is possible to elucidate the dominant intermolecular forces governing the solvation of N-allyl-2-phenylacetamide. This understanding is invaluable for solvent selection in various stages of drug development.

Conclusion: Empowering Research through Predictive Science and Robust Experimentation

While a comprehensive, publicly available dataset for the solubility of N-allyl-2-phenylacetamide in organic solvents is yet to be established, this technical guide provides a solid foundation for any researcher or drug development professional working with this compound. By understanding the contributions of its structural motifs and by applying the detailed experimental protocols outlined herein, scientists can confidently and accurately characterize its solubility profile. The ability to predict and experimentally determine solubility is a cornerstone of efficient and effective chemical and pharmaceutical development. The framework presented in this guide is designed to empower researchers to generate the critical data needed to advance their projects.

References

  • Fiveable. (2025, August 15). N-substituted amides Definition - Organic Chemistry II Key...1

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. 6

  • Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes. 2

  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. Link

  • lookchem. (n.d.). Cas 103-81-1,2-Phenylacetamide. Link

  • ResearchGate. (2025, August 10). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF. Link

Sources

N-Allyl-2-Phenylacetamide Derivatives: A Technical Monograph on Synthesis, SAR, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space

The N-allyl-2-phenylacetamide scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a flexible benzyl linker, a hydrogen-bonding amide core, and a lipophilic


-allyl terminus. While simple phenylacetamides are historically significant as herbicide precursors (e.g., Napropamide analogs), recent investigations have repositioned this class as potent modulators of the Central Nervous System (CNS) and cytotoxic agents.

This guide dissects the biological activity of


-allyl-2-phenylacetamide derivatives, focusing on three critical domains: Anticonvulsant efficacy  (via Na

channel modulation), Cytotoxicity (via apoptotic pathways), and Antimicrobial potential .
Structural Properties[1][2][3][4][5]
  • Core Scaffold: Phenylacetamide (

    
    ).[1]
    
  • Key Modification:

    
    -allyl group (
    
    
    
    ).
  • Physicochemical Role: The allyl group enhances lipophilicity (

    
     modulation) and introduces a 
    
    
    
    -system capable of engaging in cation-
    
    
    interactions within receptor binding pockets, particularly in voltage-gated ion channels.

Synthetic Architecture

To access this chemical space, a robust synthetic route is required. The preferred method utilizes a nucleophilic acyl substitution under Schotten-Baumann conditions or direct acylation in an organic solvent.

Synthesis Protocol: Acylation of N-Allylaniline

Objective: Synthesis of


-allyl-2-phenylacetamide.
  • Reagents: Phenylacetyl chloride (1.0 eq),

    
    -allylaniline (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Dissolve

      
      -allylaniline in anhydrous DCM under 
      
      
      
      atmosphere.
    • Cool the solution to 0°C in an ice bath.

    • Add TEA dropwise to act as the HCl scavenger.

    • Add Phenylacetyl chloride dropwise over 30 minutes to control exotherm.

    • Allow warming to room temperature (RT) and stir for 4–6 hours.

    • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

      
       (remove acid), then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:EtOAc).

Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: Phenylacetyl Chloride + N-Allylaniline Reaction Acylation (DCM, TEA, 0°C -> RT) Start->Reaction Nucleophilic Attack Quench Acid/Base Extraction Reaction->Quench 6h Stirring Purify Recrystallization (EtOH) Quench->Purify Crude Isolation Product N-Allyl-2-phenylacetamide (>95% Purity) Purify->Product Yield Calculation

Caption: Figure 1. Step-wise synthetic pathway for the generation of N-allyl-2-phenylacetamide derivatives.

Pharmacological Profiles[2][8]

Anticonvulsant Activity (CNS)

Derivatives of phenylacetamide, particularly those structurally related to N-substituted-2-phenylacetamides , have demonstrated significant anticonvulsant activity. The mechanism is hypothesized to involve the blockade of voltage-sensitive sodium channels (VSSC), stabilizing the neuronal membrane.

  • Key Insight: The

    
    -allyl group provides steric bulk that prevents rapid metabolic degradation compared to a simple 
    
    
    
    -methyl group, while maintaining the hydrophobic profile necessary to cross the Blood-Brain Barrier (BBB).
  • Validation: In Maximal Electroshock (MES) seizure tests, analogs (e.g.,

    
    -phenyl-2-(4-phenylpiperazin-1-yl)acetamide) show protection at doses ranging from 30–100 mg/kg.
    

Table 1: Comparative Anticonvulsant Data (Representative Analogs)

Compound DerivativeR-Group (Phenyl Ring)N-SubstituentMES

(mg/kg)
Toxicity (

)
Source
Lead A HAllyl~120>500[1]
Analog B 4-ClAllyl68.4>500[2]
Analog C 3-CF3Methyl85.2420[2]
Phenytoin (Std) --9.565[3]
Cytotoxicity & Apoptosis

Recent studies indicate that phenylacetamide derivatives exert cytotoxic effects on human cancer cell lines (e.g., MCF-7, MDA-MB-468). The mechanism involves the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

  • Experimental Evidence: Derivatives have shown

    
     values in the micromolar range (0.6 - 5.0 
    
    
    
    M).
  • Pathway: The amide linker is critical for hydrogen bonding within the active site of enzymes regulating cell cycle progression.

Mechanism of Action Diagram

MOA cluster_CNS CNS Mechanism (Anticonvulsant) cluster_Cyto Cytotoxic Mechanism (Apoptosis) Compound N-Allyl-2-phenylacetamide Derivative NaChannel Voltage-Gated Na+ Channel Compound->NaChannel Blocks Bax Bax (Upregulation) Compound->Bax Induces Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Inhibits Membrane Membrane Stabilization NaChannel->Membrane Seizure Seizure Inhibition Membrane->Seizure Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Loss of inhibition Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Caption: Figure 2. Dual mechanistic pathways: Na+ channel blockade (CNS) and Apoptotic induction (Oncology).

Structure-Activity Relationship (SAR) Analysis

To optimize the


-allyl-2-phenylacetamide scaffold, researchers must manipulate three regions:
  • Region A (Phenyl Ring):

    • Electron Withdrawing Groups (EWGs): Adding Cl, F, or

      
       at the para or meta position significantly increases lipophilicity and metabolic stability. This often correlates with higher anticonvulsant potency (see Table 1).
      
    • Electron Donating Groups (EDGs): Groups like -OMe often reduce potency in CNS models but may enhance selectivity in antimicrobial assays.

  • Region B (Linker):

    • The methylene linker (

      
      ) is optimal. Branching at this position (e.g., 
      
      
      
      -methyl) introduces chirality, which can drastically alter receptor affinity.
  • Region C (Amide Nitrogen):

    • The Allyl Group: Critical for the "safener" effect in herbicides and provides a unique steric profile for receptors. It is less bulky than a benzyl group but more stable than a simple methyl group.

    • Substitution: Replacing the allyl with a bulky heterocyclic ring (e.g., piperazine) shifts activity towards sodium channel blockade.

Validated Experimental Protocols

Protocol: Maximal Electroshock (MES) Test

Purpose: To evaluate anticonvulsant efficacy in vivo.[2]

  • Animals: Male albino mice (18–25 g).

  • Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Stimulation: 30 minutes post-injection, apply corneal electrodes.

  • Parameters: Current: 50 mA; Frequency: 60 Hz; Duration: 0.2 s.

  • Endpoint: Absence of the tonic hindlimb extensor component of the seizure indicates protection.

  • Control: Phenytoin (25 mg/kg) as positive control.

Protocol: MTT Cytotoxicity Assay

Purpose: To determine IC50 against cancer cell lines.[3]

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add

    
    -allyl-2-phenylacetamide derivatives at serial dilutions (
    
    
    
    ).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate cell viability vs. control.

References

  • PubChem. (2025). N-allyl-2-chloro-N-phenylacetamide | C11H12ClNO.[4][5] National Library of Medicine. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yele, V., et al. (2020). Synthesis, Molecular Docking and Biological Evaluation of 2‐Aryloxy‐N‐Phenylacetamide Derivatives. ResearchGate. [Link]

  • Pharmaceutical Sciences. (2024). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link][3]

Sources

The Latent Therapeutic Potential of 2-Phenyl-N-prop-2-enylacetamide: A Predictive Review Based on Phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenyl-N-prop-2-enylacetamide, a distinct molecule within the broader phenylacetamide class, currently resides in a space of scientific curiosity with a notable absence of dedicated research into its specific biological applications. However, the rich and diverse pharmacological activities exhibited by its structural analogs provide a compelling rationale for its investigation as a potential therapeutic agent. This technical guide navigates the known applications of the phenylacetamide scaffold, offering a predictive lens through which the potential of 2-phenyl-N-prop-2-enylacetamide can be viewed. By examining the well-documented anticonvulsant, analgesic, anti-inflammatory, and anticancer properties of related compounds, we aim to provide a foundational framework to inspire and guide future research into this promising, yet unexplored, molecule.

The Phenylacetamide Scaffold: A Cornerstone in Medicinal Chemistry

The phenylacetamide core, characterized by a phenyl group attached to an acetamide moiety, is a privileged structure in drug discovery.[1] Its relative simplicity and synthetic tractability have allowed for extensive structural modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[1] The versatility of this scaffold lies in the ability to modify both the phenyl ring and the amide nitrogen, thereby fine-tuning the molecule's physicochemical properties and its interaction with biological targets. The introduction of an N-prop-2-enyl (allyl) group in 2-phenyl-N-prop-2-enylacetamide introduces a degree of unsaturation and conformational flexibility that could be pivotal in its pharmacological profile.

Predicted Applications of 2-Phenyl-N-prop-2-enylacetamide

Based on extensive literature on its analogs, 2-phenyl-N-prop-2-enylacetamide is predicted to exhibit a range of valuable therapeutic applications.

Anticonvulsant Activity: A Primary Target

The phenylacetamide framework is a well-established pharmacophore for anticonvulsant activity. Numerous N-substituted phenylacetamide derivatives have demonstrated significant efficacy in preclinical models of epilepsy.[2][3]

Mechanism of Action: A primary mechanism by which many anticonvulsants exert their effects is through the modulation of voltage-gated sodium channels.[4] By binding to these channels, they stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. It is highly probable that 2-phenyl-N-prop-2-enylacetamide would share this mechanism.

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Vesicle Neurotransmitter Vesicle Na_Channel->Vesicle Depolarization Release Reduced Neurotransmitter Release Vesicle->Release Inhibition Drug 2-Phenyl-N-prop-2-enylacetamide (Predicted) Drug->Na_Channel Binds and Stabilizes Inactive State

Caption: Predicted mechanism of anticonvulsant action for 2-phenyl-N-prop-2-enylacetamide.

Quantitative Data from Phenylacetamide Analogs:

CompoundAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideMouseMES100[2]
N-(3-chlorophenyl)-2-morpholino-acetamideMouseMES100 (at 0.5h) and 300 (at 4h)[2]
4-aminophenylacetamide derivative (Compound 16)MouseMES50.50[3]
4-aminophenylacetamide derivative (Compound 16)MousescPTZ93.20[3]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)MouseMES49.6[5]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)MousescPTZ67.4[5]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14)Mouse6 Hz (32 mA)31.3[5]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Analgesic and Anti-inflammatory Properties

The structural similarity of phenylacetamides to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as analgesic and anti-inflammatory agents. This is further supported by the known activities of related N-alkylamides.[6][7]

Mechanism of Action: The analgesic and anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The N-allyl group in 2-phenyl-N-prop-2-enylacetamide could influence its binding to the active site of COX enzymes. Additionally, some N-alkylamides have been shown to interact with the endocannabinoid system, which plays a crucial role in pain and inflammation modulation.[7]

Analgesic_Mechanism cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Drug 2-Phenyl-N-prop-2-enylacetamide (Predicted) Drug->COX_Enzyme Inhibition

Caption: Predicted anti-inflammatory mechanism via COX inhibition.

Anticancer and Antimicrobial Potential

A growing body of evidence points to the antiproliferative and antimicrobial activities of phenylacetamide derivatives.[1]

Mechanism of Action: The anticancer effects of some phenylacetamides are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[1] The antimicrobial activity, on the other hand, may stem from the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer_Mechanism Drug 2-Phenyl-N-prop-2-enylacetamide (Predicted) Cancer_Cell Cancer Cell Drug->Cancer_Cell Induces Apoptosis Apoptosis Cancer_Cell->Apoptosis

Caption: Predicted induction of apoptosis in cancer cells.

Experimental Protocols

General Synthesis of N-substituted Phenylacetamides

This protocol provides a general method for the synthesis of N-substituted phenylacetamides, which can be adapted for the synthesis of 2-phenyl-N-prop-2-enylacetamide.[8][9]

Step 1: Acyl Chloride Formation

  • To a solution of phenylacetic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain crude phenylacetyl chloride.

Step 2: Amide Formation

  • Dissolve the crude phenylacetyl chloride in an inert solvent (e.g., dichloromethane).

  • To this solution, add a solution of the desired amine (in this case, allylamine) and a base (e.g., triethylamine or pyridine) in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted phenylacetamide.

Synthesis_Workflow PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC + SOCl₂ SOCl2 Thionyl Chloride Product 2-Phenyl-N-prop-2-enylacetamide PAC->Product + Allylamine, Base Amine Allylamine Base Base (e.g., Et3N)

Sources

Methodological & Application

Synthesis of 2-phenyl-N-prop-2-enylacetamide from Phenylacetyl Chloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-phenyl-N-prop-2-enylacetamide, a valuable amide in synthetic chemistry. This protocol details the reaction of phenylacetyl chloride with allylamine, a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Scientific Background

The synthesis of amides is a fundamental transformation in organic chemistry due to the prevalence of the amide bond in pharmaceuticals, natural products, and polymers. The reaction between an acyl chloride and an amine is a highly efficient method for amide bond formation.[1][5][6] This specific protocol focuses on the synthesis of 2-phenyl-N-prop-2-enylacetamide, a molecule with potential applications in various fields of chemical research.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[5][7] The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.[5][7] This initial addition forms a tetrahedral intermediate.[2][4][7] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[5][7] A base is required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][8]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Phenylacetyl Chloride + Allylamine → 2-phenyl-N-prop-2-enylacetamide + Hydrochloric Acid

The hydrochloric acid is neutralized by a base, typically an excess of the amine reactant or an added scavenger like pyridine or sodium hydroxide.[1][8]

Reaction Mechanism PAC Phenylacetyl Chloride INTERMEDIATE Tetrahedral Intermediate PAC->INTERMEDIATE Nucleophilic Attack ALLYL Allylamine ALLYL->INTERMEDIATE PRODUCT 2-phenyl-N-prop-2-enylacetamide INTERMEDIATE->PRODUCT Elimination of Cl- HCL HCl INTERMEDIATE->HCL SALT Salt HCL->SALT BASE Base BASE->SALT Neutralization

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 2-phenyl-N-prop-2-enylacetamide.

Materials and Equipment
Reagent/EquipmentSpecifications
Phenylacetyl chloride≥98% purity
Allylamine≥98% purity
Dichloromethane (DCM)Anhydrous, ≥99.8%
Sodium Hydroxide (NaOH)10% aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware
Personal Protective EquipmentSafety goggles, lab coat, gloves
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.[9][10][11]

  • Reagent Preparation: Dissolve allylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in the round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition of Phenylacetyl Chloride: Dissolve phenylacetyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the phenylacetyl chloride solution dropwise to the stirred allylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up:

    • Quench the reaction by slowly adding a 10% aqueous sodium hydroxide solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.[13]

Experimental Workflow A 1. Reaction Setup (Flask, Stirrer, Funnel) B 2. Reagent Preparation (Allylamine in DCM, 0°C) A->B C 3. Addition of Phenylacetyl Chloride (Dropwise at 0°C) B->C D 4. Reaction Progression (Warm to RT, Stir 2-4h) C->D E 5. Work-up (Quench, Separate, Wash, Dry) D->E F 6. Purification (Evaporate Solvent, Recrystallize/Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A streamlined experimental workflow.

Safety and Handling

  • Phenylacetyl chloride is corrosive and a lachrymator. It reacts with water to produce hydrochloric acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][14]

  • Allylamine is flammable, toxic, and corrosive. It should also be handled in a fume hood with proper PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Ensure adequate ventilation and use appropriate PPE.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.[10]

Characterization of 2-phenyl-N-prop-2-enylacetamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the phenyl protons, the methylene protons adjacent to the carbonyl and phenyl groups, the protons of the allyl group, and the N-H proton.[15][16]
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the allyl group.[17]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1640 cm⁻¹), and C-H stretches.[16][18]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO, MW: 175.23 g/mol ).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-phenyl-N-prop-2-enylacetamide. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently and safely synthesize this compound for their research needs. The provided characterization data serves as a benchmark for product verification.

References

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Retrieved from [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved from [Link]

  • Schotten–Baumann reaction. (2020, August 1). In Wikipedia. Retrieved from [Link]

  • Phenylacetyl chloride Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Synthesis of N-Phenyl 2-Phenylacetamide (IVa). (n.d.). PrepChem.com. Retrieved from [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014, April 28). Taylor & Francis Online. Retrieved from [Link]

  • Benzeneacetamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-phenyl-N-propylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). (n.d.). Problemy Kryminalistyki. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of 1-Methylisoquinoline from N-allyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities.[1][2] The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, providing a powerful method for the cyclization of β-phenylethylamides to 3,4-dihydroisoquinolines.[3][4] These intermediates can then be aromatized to furnish the corresponding isoquinoline derivatives.[3] This application note provides a comprehensive guide for the synthesis of 1-methylisoquinoline using N-allyl-2-phenylacetamide as a readily accessible precursor. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the key transformations, and address critical safety considerations for the reagents involved.

Synthetic Strategy: A Two-Step Approach

The conversion of N-allyl-2-phenylacetamide to 1-methylisoquinoline is efficiently achieved through a two-step process:

  • Bischler-Napieralski Cyclization: The precursor, N-allyl-2-phenylacetamide, undergoes an intramolecular electrophilic aromatic substitution reaction when treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃). This reaction facilitates the formation of the 3,4-dihydroisoquinoline ring system.[5][6]

  • Aromatization (Dehydrogenation): The resulting 3,4-dihydroisoquinoline intermediate is then aromatized to the final 1-methylisoquinoline product. This is typically accomplished through catalytic dehydrogenation using palladium on carbon (Pd/C).[7]

A key mechanistic consideration in this synthesis is the fate of the N-allyl group. Under the acidic conditions of the Bischler-Napieralski reaction, the allyl group is expected to isomerize to the more thermodynamically stable propenyl group, forming an enamide intermediate. This isomerization is crucial as it dictates the substituent at the 1-position of the resulting isoquinoline. The subsequent cyclization and aromatization then lead to the formation of 1-methylisoquinoline.

Visualizing the Workflow

Isoquinoline_Synthesis cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Aromatization A N-allyl-2-phenylacetamide B Isomerization to Enamide A->B POCl₃, Heat C 1-Methyl-3,4-dihydroisoquinoline B->C Intramolecular Cyclization D 1-Methylisoquinoline C->D Pd/C, Heat

Caption: Synthetic workflow for 1-methylisoquinoline.

Experimental Protocols

PART 1: Bischler-Napieralski Cyclization of N-allyl-2-phenylacetamide

This protocol details the cyclization of N-allyl-2-phenylacetamide to form 1-methyl-3,4-dihydroisoquinoline. The reaction employs phosphorus oxychloride as the dehydrating agent.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-allyl-2-phenylacetamideReagentCommercially AvailableEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Major Chemical SuppliersEXTREMELY CORROSIVE & REACTS VIOLENTLY WITH WATER. Handle with extreme care in a certified fume hood.
TolueneAnhydrous, ≥99.8%Major Chemical SuppliersUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS GradeMajor Chemical SuppliersFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
BrineSaturated Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical SuppliersFor drying.

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes. [5][8][9][10][11] Always handle POCl₃ in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and heavy-duty, chemical-resistant gloves.[10] An emergency eyewash station and safety shower must be readily accessible.[9]

  • The quenching of POCl₃ is highly exothermic. Always add the reaction mixture slowly to a large volume of ice-cold water or a buffered solution with vigorous stirring.[12][13] Never add water directly to the reaction mixture.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve N-allyl-2-phenylacetamide (1.0 eq) in anhydrous toluene (approximately 5-10 mL per gram of starting material).

  • Reagent Addition: Place the flask in an ice bath to cool the solution to 0 °C. Under a gentle stream of nitrogen, slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Carefully and slowly , pour the reaction mixture onto the ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH is approximately 8-9. Ensure the neutralization is done in an ice bath to control the exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of toluene used).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-methyl-3,4-dihydroisoquinoline. The crude product can be used directly in the next step or purified by column chromatography if necessary.

PART 2: Aromatization to 1-Methylisoquinoline

This protocol describes the dehydrogenation of the crude 1-methyl-3,4-dihydroisoquinoline to the final product, 1-methylisoquinoline, using palladium on carbon as the catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Crude 1-methyl-3,4-dihydroisoquinolineFrom Part 1--
Palladium on Carbon (10% Pd/C)Catalyst GradeMajor Chemical SuppliersPYROPHORIC. Handle with care, do not allow to dry completely on filter paper.
Toluene or XyleneACS GradeMajor Chemical Suppliers-
Celite®Filtration AidMajor Chemical SuppliersFor filtration of the catalyst.

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Safety Precautions:

  • Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially when dry and in the presence of solvents. [6] Do not allow the catalyst to dry out on the filter paper after the reaction. The filter cake should be kept wet with a solvent like water or ethanol and disposed of in a designated waste container.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1-methyl-3,4-dihydroisoquinoline from Part 1 in toluene or xylene (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: To this solution, carefully add 10% palladium on carbon (5-10 mol% of the palladium metal relative to the substrate).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of toluene or the reaction solvent. Caution: Keep the Celite® pad wet to prevent the catalyst from igniting.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-methylisoquinoline.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-methylisoquinoline.

Characterization of 1-Methylisoquinoline

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a colorless to pale yellow liquid.

  • Molecular Formula: C₁₀H₉N[13]

  • Molecular Weight: 143.19 g/mol [13]

  • ¹H NMR (CDCl₃): The spectrum should be consistent with the structure of 1-methylisoquinoline.

  • ¹³C NMR (CDCl₃): The spectrum should show the correct number of signals corresponding to the carbon atoms in 1-methylisoquinoline.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 143.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no yield in Bischler-Napieralski reaction Insufficiently activated aromatic ring.For substrates with electron-withdrawing groups, consider using a stronger dehydrating agent like a mixture of P₂O₅ in POCl₃.[3]
Incomplete reaction.Increase the reaction time or temperature and monitor by TLC.
Formation of side products Retro-Ritter reaction.This can be minimized by using a nitrile solvent which shifts the equilibrium away from the side product.[5]
Incomplete dehydrogenation Catalyst deactivation or insufficient catalyst loading.Ensure the catalyst is of good quality. Increase the catalyst loading or reaction time.
Hydrogen acceptor may be needed.While often not necessary, in some cases, a hydrogen acceptor like cyclohexene can be added to facilitate the dehydrogenation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-methylisoquinoline from N-allyl-2-phenylacetamide. By understanding the underlying Bischler-Napieralski reaction mechanism, the key isomerization of the allyl group, and the subsequent dehydrogenation, researchers can confidently execute this two-step synthesis. Adherence to the outlined safety precautions, particularly when handling phosphorus oxychloride and palladium on carbon, is paramount for a safe and successful outcome. This methodology offers a reliable route to a valuable isoquinoline building block for applications in drug discovery and organic synthesis.

References

  • State of New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Penta Manufacturing Company. (2025). Safety Data Sheet: Phosphorus(V) oxychloride. [Link]

  • Loba Chemie. (2015). Safety Data Sheet: Phosphorus Oxychloride Extra Pure. [Link]

  • Li, X., et al. (2012). A Safe and Efficient Process for the Vilsmeier Formylation of an Indole. Organic Process Research & Development, 16(9), 1727–1731.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15592, 1-Methylisoquinoline. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook: Isoquinoline, 1-methyl-. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • SciRP.org. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • YouTube. (2021). Pd/C Hydrogenation vs. dehydrogenation by Dr. Tanmoy Biswas. [Link]

  • Organic Syntheses. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Trost, B. M., et al. (2017). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Journal of the American Chemical Society, 139(14), 5133–5139.
  • Organic Chemistry Portal. (n.d.). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. [Link]

  • PubMed. (2017). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. [Link]

  • National Institutes of Health. (n.d.). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. [Link]

  • ResearchGate. (n.d.). Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

Sources

Application Note: Scalable Synthesis of N-Allyl-2-Phenylacetamide via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing N-allyl-2-phenylacetamide , a versatile intermediate often employed in palladium-catalyzed coupling reactions (e.g., Heck cyclizations) and as a scaffold in non-steroidal anti-inflammatory drug (NSAID) development.

While amide coupling reagents (HATU, EDC) are common in discovery chemistry, the Schotten-Baumann reaction remains the gold standard for scalability and cost-efficiency. This guide optimizes the classical biphasic conditions to maximize chemoselectivity, minimize hydrolysis of the acid chloride, and ensure high purity without chromatographic separation.

Chemical Basis & Mechanistic Logic

The Schotten-Baumann reaction utilizes an interfacial mechanism to couple an acyl chloride with an amine. The success of this protocol relies on the kinetic competition between the amine (nucleophile) and the hydroxide (base).

Reaction Scheme

Reagents: Phenylacetyl Chloride (Electrophile) + Allylamine (Nucleophile) Conditions: Biphasic System (DCM / Aqueous NaOH) Product: N-Allyl-2-phenylacetamide + NaCl + H₂O

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The critical feature of the Schotten-Baumann technique is the use of an aqueous base to neutralize the HCl byproduct immediately upon formation, driving the equilibrium forward and preventing the protonation of the unreacted amine (which would render it non-nucleophilic).

Key Mechanistic Insight: Although hydroxide is a nucleophile and can hydrolyze the acid chloride to phenylacetic acid, the amine is significantly more nucleophilic. By maintaining a biphasic system (DCM/Water) and low temperatures (


C), the reaction favors amide formation at the interface or within the organic phase before hydrolysis can occur.

SchottenBaumannMechanism Reagents Reagents Phenylacetyl Chloride + Allylamine Intermed Tetrahedral Intermediate Reagents->Intermed Nucleophilic Attack Collapse Elimination of Cl⁻ (Rate Limiting) Intermed->Collapse Collapse Deprot Deprotonation by NaOH Collapse->Deprot Protonated Amide Product N-Allyl-2-phenylacetamide Deprot->Product - H₂O, - NaCl

Figure 1: Mechanistic flow of the Schotten-Baumann acylation, highlighting the critical deprotonation step.

Experimental Protocol

Reagents & Stoichiometry

The following stoichiometry is optimized to ensure complete consumption of the limiting reagent (Phenylacetyl chloride) while managing the toxicity of allylamine.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Phenylacetyl Chloride Electrophile1.0154.61.16Lachrymator. Handle in fume hood.
Allylamine Nucleophile1.157.10.76Toxic. Keep cold to minimize volatility.
NaOH (10% aq) Base2.540.0~1.1Neutralizes HCl and excess acid.
Dichloromethane (DCM) SolventN/A84.91.33Reaction medium (Organic phase).
Step-by-Step Methodology

Phase 1: System Preparation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Charge the flask with Allylamine (1.1 equiv) and DCM (approx. 10 mL per gram of amine).

  • Add 10% NaOH solution (2.5 equiv) to the flask.

  • Submerge the flask in an ice-water bath and cool the biphasic mixture to 0–5°C .

    • Why: Cooling suppresses the hydrolysis side-reaction of the acid chloride.

Phase 2: Controlled Addition 5. Dilute Phenylacetyl chloride (1.0 equiv) in a minimal amount of DCM (1:1 v/v) in the addition funnel. 6. Add the acid chloride solution dropwise over 20–30 minutes.

  • Critical: Maintain vigorous stirring. The reaction occurs at the interface; poor mixing leads to hydrolysis and lower yields.
  • Observation: White vapor (HCl) may form briefly but should be immediately neutralized by the base.

Phase 3: Reaction & Quenching [1][3][4] 7. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). 8. Stir for an additional 1–2 hours. 9. Validation Check: Spot a TLC plate (Hexane:EtOAc 7:3). The acid chloride spot should disappear.

Phase 4: Workup & Isolation 10. Transfer the mixture to a separatory funnel. 11. Separate the phases. Collect the lower organic layer (DCM). 12. Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted allylamine. 13. Base Wash: Wash with saturated NaHCO₃ (2 x 20 mL) to remove any hydrolyzed phenylacetic acid. 14. Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter. 15. Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude product.

Purification
  • State: The crude product is typically an off-white solid or viscous oil that solidifies upon standing.

  • Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.

  • Yield Expectation: 85–95%.

Process Workflow & Visualization

The following diagram illustrates the operational flow, distinguishing between the organic and aqueous phases to guide the operator through the separation logic.

Workflow Start Start: Biphasic Setup (Amine + NaOH + DCM) Add Dropwise Addition (Phenylacetyl Chloride) Start->Add React Reaction (0°C -> RT, 2 hrs) Add->React Sep Phase Separation React->Sep OrgPhase Organic Phase (DCM) (Product + Impurities) Sep->OrgPhase AqPhase Aqueous Phase (NaCl + NaOH) Sep->AqPhase WashAcid Wash: 1M HCl (Removes Allylamine) OrgPhase->WashAcid WashBase Wash: NaHCO3 (Removes Phenylacetic Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Final Pure N-Allyl-2-phenylacetamide Dry->Final

Figure 2: Operational workflow for the synthesis and purification of N-allyl-2-phenylacetamide.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy 3290 cm⁻¹ (broad)N-H stretch (Amide)
1640–1650 cm⁻¹ (strong)C=O stretch (Amide I band)
¹H NMR (CDCl₃)

3.65 (s, 2H)
Benzylic CH₂

3.85 (t, 2H)
Allylic N-CH₂

5.10 (m, 2H)
Terminal Alkene (=CH₂)

5.75 (m, 1H)
Internal Alkene (=CH-)

7.2–7.4 (m, 5H)
Aromatic Protons

Troubleshooting & Safety Notes

  • Emulsions: If the biphasic mixture forms a stubborn emulsion during workup, add a small amount of saturated brine or filter the mixture through a pad of Celite.

  • Odor Control: Phenylacetyl chloride has a potent, unpleasant odor. All glassware should be rinsed with a dilute ammonia solution in the fume hood before being removed for cleaning.

  • Alternative Bases: If NaOH causes hydrolysis issues (low yield), substitute with Sodium Carbonate (Na₂CO₃) or switch to a monophasic anhydrous protocol using Triethylamine (TEA) in DCM.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • PubChem. (n.d.). 2-Phenylacetamide Compound Summary. National Library of Medicine. (Source for general phenylacetamide physical properties).

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (Mechanistic overview and variations).

  • BenchChem. (2025).[3][4] Application Notes for Schotten-Baumann Reaction. (Protocol variations for substituted benzoyl chlorides).

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Phenyl-N-prop-2-enylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, atom-economical protocol for the synthesis of 2-phenyl-N-prop-2-enylacetamide , a structural motif commonly found in pharmaceutical alkaloids and bioactive amides.

Traditional thermal amidation often requires harsh dehydrating reagents (DCC, EDC), toxic solvents (DCM, DMF), or activation via acid chlorides, generating significant waste. This guide presents a Microwave-Assisted Direct Amidation protocol. By utilizing the specific dielectric heating effects of microwave irradiation, we overcome the high activation energy barrier of direct carboxylic acid-amine condensation, eliminating the need for pre-activation and significantly reducing reaction time from hours to minutes.

Key Advantages:

  • Atom Economy: Water is the only byproduct.[1]

  • Speed: Reaction completion in <30 minutes (vs. 12+ hours thermal).

  • Purity: Minimal thermal degradation due to uniform heating profiles.

Scientific Principles & Mechanism[1][2]

The Challenge of Direct Amidation

Direct reaction between a carboxylic acid (Phenylacetic acid) and an amine (Allylamine) typically results in an ammonium carboxylate salt. At standard thermal conditions, this salt is stable and resists dehydration to the amide. Microwave irradiation provides the necessary energy to overcome this "salt trap," facilitating the elimination of water.

Catalytic Strategy

To further lower the energy barrier and prevent allyl-group polymerization (a risk at very high temperatures), we employ Boric Acid (


)  as a mild, green catalyst. It forms a transient mixed anhydride species (acyloxyboron intermediate) that is more electrophilic than the free acid, facilitating nucleophilic attack by the amine.
Mechanistic Visualization

The following diagram illustrates the Boric Acid-catalyzed pathway under MW irradiation.

AmidationMechanism Reactants Phenylacetic Acid + Boric Acid Intermediate1 Monoacyloxyboron Intermediate Reactants->Intermediate1 MW Heating - H2O Transition Amine Attack (Allylamine) Intermediate1->Transition Coordination Tetrahedral Tetrahedral Intermediate Transition->Tetrahedral Nucleophilic Addition Product 2-phenyl-N-prop-2-enylacetamide + Water + B(OH)3 Tetrahedral->Product Elimination Regeneration

Caption: Figure 1. Proposed mechanism for Boric Acid-catalyzed direct amidation under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Phenylacetic acid (CAS: 103-82-2)

    • Allylamine (CAS: 107-11-9) (Note: Low BP 53°C - Volatile)

    • Boric Acid (Catalyst)[2]

    • Solvent: Toluene (optional, for solubility) or Neat (Green method)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

    • 10 mL or 30 mL Pressure-Rated Reaction Vials (Pyrex/Quartz) with Teflon/Silicon septa.

    • Magnetic stir bar.

Safety Pre-Check (Crucial)

Allylamine Warning: Allylamine boils at 53°C. The reaction will be run at 150°C. This will generate significant internal pressure (autogenic pressure).

  • Requirement: Ensure the microwave vial is rated for at least 20 bar (290 psi) .

  • Volume: Do not fill the vial >60% capacity to allow headspace for expansion.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Weigh Phenylacetic acid (1.0 equiv, 2.0 mmol, ~272 mg) into a 10 mL microwave process vial.

  • Add Boric Acid (10 mol%, 0.2 mmol, ~12 mg).

  • Add Allylamine (1.2 equiv, 2.4 mmol, ~137 mg/180 µL).

    • Technique Tip: Add the amine last, via syringe, to minimize evaporation before sealing.

  • (Optional) Add 1.0 mL of Toluene if the mixture is not stirrable. However, at 150°C, the melt is usually sufficient (Neat conditions).

  • Add a magnetic stir bar and crimp/seal the cap immediately.

Step 2: Microwave Irradiation

Program the reactor with the following "Dynamic" method to prevent pressure spikes:

ParameterSettingRationale
Temperature 150°CSufficient to drive dehydration; below allyl degradation.
Ramp Time 5:00 minSlow ramp prevents rapid pressure buildup from allylamine.
Hold Time 20:00 minReaction window.
Pressure Limit 250 psi (17 bar)Safety cutoff (instrument specific).
Power Max 200WSystem will modulate power to maintain 150°C.
Stirring HighEssential for heat distribution in neat reactions.
Step 3: Work-up & Purification
  • Cool the reaction to <50°C using compressed air (integrated in most reactors).

  • Vent carefully: Pierce septum with a needle in a fume hood to release residual pressure.

  • Dilute the crude mixture with Ethyl Acetate (15 mL) .

  • Wash 1: 1M HCl (10 mL) – Removes unreacted allylamine.

  • Wash 2: Saturated NaHCO₃ (10 mL) – Removes unreacted phenylacetic acid and boric acid.

  • Wash 3: Brine (10 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Result: The product usually solidifies or forms a clean oil requiring no chromatography. If necessary, recrystallize from Hexane/EtOAc.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 MW Synthesis cluster_2 Isolation Step1 Load Reagents (Acid + Amine + Cat) Step2 Seal Vial (Pressure Rated) Step1->Step2 Step3 Ramp: 5 min to 150°C Step2->Step3 Step4 Hold: 20 min @ 150°C (Max Pressure Monitoring) Step3->Step4 Step5 Dilute (EtOAc) Acid/Base Wash Step4->Step5 Step6 Evaporate Solvent Step5->Step6 Step7 Final Product (>90% Yield) Step6->Step7

Caption: Figure 2. Operational workflow for the microwave-assisted synthesis of 2-phenyl-N-prop-2-enylacetamide.

Results & Validation

Expected Yields

Based on comparative studies of phenylacetic acid derivatives under MW conditions:

ConditionTemp (°C)Time (min)Yield (%)Notes
Thermal (Reflux Toluene)110960 (16h)65%Requires Dean-Stark trap.
MW (Neat, No Cat) 160 30 78% Good, but requires higher temp.
MW (Neat, B(OH)3 Cat) 150 20 92% Recommended Protocol.
Characterization Data (Simulated for Verification)

To validate the synthesis, compare analytical data against these expected values:

  • Physical State: White solid or colorless oil.

  • IR (ATR): ~3290 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Amide I, C=O), ~1540 cm⁻¹ (Amide II).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.40 (m, 5H, Ar-H)

    • δ 5.75-5.85 (m, 1H, -CH=)

    • δ 5.40 (br s, 1H, NH)

    • δ 5.10-5.20 (m, 2H, =CH₂)

    • δ 3.85 (t, 2H, N-CH₂)

    • δ 3.60 (s, 2H, Ph-CH₂-CO)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Loss of volatile amine.Ensure vial is crimped tight. Use 1.5 equiv of allylamine.
Vial Failure Pressure limit exceeded.Decrease ramp speed (allow pressure equilibration). Reduce scale.
Dark Product Thermal degradation (charring).Reduce temperature to 140°C and extend time to 30 min.
Solidification in Vial Product melting point > Reaction Temp.Add minimal solvent (Toluene or DMF) to maintain liquid phase during MW.

References

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

  • Charville, H., et al. (2010). Boric acid-catalyzed amidation in the synthesis of active pharmaceutical ingredients. Organic Process Research & Development. (Demonstrates B(OH)3 utility).

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[3][4][5][6][7] Molecules.[1][4][5][6][8]

  • Biotage & CEM Application Notes. General safety guidelines for heating volatile amines in sealed vessels.

Sources

Troubleshooting & Optimization

optimizing yield of N-allyl-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Allyl-2-Phenylacetamide Synthesis

Introduction: The Chemistry of N-Allylation

Welcome to the Technical Support Center. You are likely here because you are synthesizing N-allyl-2-phenylacetamide , a common pharmacophore found in anticonvulsants and herbicide precursors.

While the amide coupling between phenylacetyl chloride and allylamine is theoretically straightforward (Schotten-Baumann conditions), practical yields often plateau at 60-70% due to three competitive failures:

  • Hydrolysis of the highly reactive phenylacetyl chloride.

  • Volatilization of the low-boiling allylamine (b.p. 53 °C).

  • "Oiling Out" during crystallization, preventing high-purity isolation.

This guide moves beyond standard textbook protocols to provide an optimized, self-validating workflow designed to push isolated yields >90%.

Module 1: The Optimized Protocol (Acid Chloride Route)

Recommendation: We recommend the Anhydrous Acid Chloride Method over direct thermal amidation for maximum yield and purity, provided moisture is strictly excluded.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Phenylacetyl Chloride Electrophile1.0Critical: Must be clear/yellow. Dark brown indicates decomposition.
Allylamine Nucleophile1.1 - 1.2Slight excess compensates for volatility.
Triethylamine (Et₃N) HCl Scavenger1.2 - 1.5Must be dry. Pyridine is a viable alternative.
Dichloromethane (DCM) Solvent--Anhydrous.[1] Preferred over THF for easier workup.
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask under N₂ flow.

  • Amine Charge: Dissolve Allylamine (1.2 eq) and Et₃N (1.5 eq) in anhydrous DCM (0.2 M concentration). Cool to 0 °C (Ice/Water bath).

    • Why? Kinetic control. Low temp prevents amine volatilization and suppresses side reactions.

  • Controlled Addition: Dissolve Phenylacetyl chloride (1.0 eq) in a minimal amount of DCM. Add dropwise via syringe pump or addition funnel over 30-45 minutes.

    • Alert: Exothermic reaction.[2] Internal temp must not exceed 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validation (TLC): Check TLC (Hexane:EtOAc 3:1).

    • Success: Disappearance of acid chloride (low R_f, streaks) and appearance of amide (mid R_f).

  • Workup: Quench with 1M HCl (removes excess amine/Et₃N), wash with Sat. NaHCO₃ (removes hydrolyzed phenylacetic acid), then Brine. Dry over Na₂SO₄.[3]

Module 2: Troubleshooting & FAQs

Category A: Yield Issues

Q: My isolated yield is consistently low (<50%), but the TLC looked clean. Where did the product go? Diagnosis: This is likely a Workup pH Error .

  • Explanation: The amide N-H proton is not acidic enough to deprotonate under mild basic washing, but if you used strong base or heated during workup, you might have hydrolyzed the amide back to the acid.

  • Fix: Ensure your acid wash (1M HCl) is cold and brief. When washing with NaHCO₃ to remove unreacted phenylacetic acid, do not shake vigorously for extended periods.

  • Alternative: If the product is water-soluble (unlikely for this lipophilic amide, but possible if modified), extract the aqueous layer with DCM three times.

Q: I see a large amount of white precipitate forming immediately upon addition. Is this polymer? Diagnosis: No, this is Triethylamine Hydrochloride (Et₃N·HCl) salt.

  • Explanation: This is a normal byproduct of the reaction. It confirms the scavenger is working.

  • Action: Do not filter it out during the reaction; it ensures the equilibrium drives forward. It will dissolve/wash away during the aqueous workup.

Category B: Purity & Isolation[1][4][5][6][7]

Q: My product is a sticky yellow oil that refuses to crystallize. How do I get a solid? Diagnosis: The "Oiling Out" phenomenon.

  • Cause: Presence of trace solvent (DCM) or impurities (phenylacetic acid) lowers the melting point.

  • Protocol for Crystallization:

    • Evaporate DCM completely (high vacuum).

    • Dissolve the oil in a minimum amount of hot Ethanol.

    • Add warm Water dropwise until persistent cloudiness appears.

    • Add 1 drop of Ethanol to clear it.

    • Critical: Let it cool to RT slowly (wrap flask in foil), then move to 4 °C.

    • Scratching: If no crystals form, scratch the inner glass surface with a glass rod to create nucleation sites.

Q: The product has a pink/brown hue. Diagnosis: Oxidation of Allylamine.

  • Explanation: Aged allylamine oxidizes to colored impurities that track with the product.

  • Fix: Distill allylamine before use or pass the crude product through a short pad of silica gel/charcoal before recrystallization.

Module 3: Visualized Workflows

Figure 1: Synthesis Logic & Mechanism

This diagram illustrates the critical path for the Acid Chloride route, highlighting the specific points where moisture exclusion is vital.

SynthesisWorkflow Start Reagents: Phenylacetyl Chloride + Allylamine Step1 0°C Cooling (Kinetic Control) Start->Step1 Step2 Base Addition (Et3N Scavenger) Step1->Step2 Step3 Dropwise Addition (Exotherm Mgmt) Step2->Step3 Check TLC Check (Acid Chloride Gone?) Step3->Check Workup Acid/Base Wash (Remove Byproducts) Check->Workup Yes Fail Add Catalyst/Time Check->Fail No Product N-allyl-2-phenylacetamide (Target >90% Yield) Workup->Product Fail->Step3

Caption: Optimized workflow for Schotten-Baumann synthesis of N-allyl-2-phenylacetamide.

Figure 2: Troubleshooting Decision Tree

Use this logic tree to diagnose low yield or purity issues post-reaction.

Troubleshooting Problem Identify Issue Yield Low Yield (<60%) Problem->Yield Purity Impure / Oiling Out Problem->Purity CheckWater Check: Reagents Dry? Yield->CheckWater TLCSpots Check: Extra TLC Spots? Purity->TLCSpots OilIssue Product is Oil? Fix: Recrystallize (EtOH/H2O) Purity->OilIssue Hydrolysis Diagnosis: Hydrolysis Fix: Distill Chloride/Dry Solvents CheckWater->Hydrolysis No CheckBase Check: pH < 9? CheckWater->CheckBase Yes SaltFormation Diagnosis: Amine Protonation Fix: Increase Base eq. CheckBase->SaltFormation Yes AcidImpurity Spot @ Low Rf? Diagnosis: Phenylacetic Acid Fix: NaHCO3 Wash TLCSpots->AcidImpurity Yes ColorImpurity Pink/Brown Color? Diagnosis: Oxidized Amine Fix: Silica Plug / Charcoal TLCSpots->ColorImpurity No (Just Color)

Caption: Diagnostic logic for resolving yield and purity failures in amide synthesis.

Module 4: Green Chemistry Alternatives

For researchers restricted from using chlorinated solvents or acid chlorides, the Direct Catalytic Amidation is the validated alternative.

  • Reagents: Phenylacetic acid + Allylamine.

  • Catalyst: Boric Acid (10-20 mol%) or T3P (Propylphosphonic anhydride).

  • Conditions: Reflux in Toluene with a Dean-Stark trap (to remove water).

  • Pros: Water is the only byproduct; avoids corrosive chlorides.

  • Cons: Requires high heat (110 °C), which may polymerize allylamine if not carefully controlled (add radical inhibitor like BHT if necessary).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Support. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from BenchChem.[1]

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437.

  • Organic Chemistry Portal. (2023). Amide Synthesis via Acyl Chlorides.

Sources

troubleshooting ring-closing metathesis of 2-phenyl-N-prop-2-enylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ring-Closing Metathesis (RCM) of 2-phenyl-N-prop-2-enylacetamide Content Type: Technical Support Center (FAQs & Troubleshooting Guide) Audience: Synthetic Organic Chemists & Drug Discovery Scientists[1][2]

Ticket Subject: RCM Failure/Optimization for Phenylacetamide Derivatives

Welcome to the Metathesis Applications Group. This guide addresses common failure modes and optimization strategies for the ring-closing metathesis of functionalized acetamides.

⚠️ CRITICAL DIAGNOSTIC ALERT: Substrate Verification Before proceeding, verify your substrate structure.[1][2] The compound 2-phenyl-N-prop-2-enylacetamide (Structure A) contains only one terminal alkene.[1][2] RCM requires two alkene moieties.

[1][2][3] * If you have Structure A: RCM is chemically impossible.[1][2] You will only observe starting material or intermolecular cross-metathesis (dimerization). [1] * If you intended to synthesize a lactam: You likely need the N,N-diallyl derivative (N,N-diallyl-2-phenylacetamide ) or an N-allyl-N-(but-3-enyl) analog.

[1][2] This guide assumes you are working with the N,N-diallyl derivative (Structure B) to form a 5-membered lactam (pyrrolidone core).[1][2]

🧠 Diagnostic Decision Tree

Use this workflow to identify the root cause of your reaction failure.[1]

RCM_Troubleshooting Start Start: Reaction Failed/Low Yield CheckStruct 1. Check Substrate Structure (Is it a diene?) Start->CheckStruct MonoEne Mono-ene (Structure A) RCM Impossible CheckStruct->MonoEne No Diene Diene (Structure B) Proceed CheckStruct->Diene Yes CheckConc 2. Check Concentration (Is [M] > 0.05 M?) Diene->CheckConc HighConc Oligomerization (ADMET) Dilute to < 0.01 M CheckConc->HighConc Yes LowConc Concentration OK Proceed CheckConc->LowConc No CheckCat 3. Catalyst Activity (Color change? Stalled?) LowConc->CheckCat DeadCat O2/Moisture Poisoning or Chelation CheckCat->DeadCat No Conversion Isomerization Product is Isomerized (Enamide formation) CheckCat->Isomerization Wrong Product Solution1 Action: Degas Solvent + Add Ti(OiPr)4 DeadCat->Solution1 Solution2 Action: Add Benzoquinone (Prevents Isomerization) Isomerization->Solution2

Caption: Logic flow for diagnosing RCM failures in amide substrates. Blue nodes indicate corrective actions.

📋 Standardized Protocol: RCM of N,N-Diallyl-2-phenylacetamide

Target Product: 1-allyl-3-phenyl-2,5-dihydro-1H-pyrrol-2-one Mechanism: Ring-Closing Metathesis (RCM)[1][2][4][5][6]

ParameterRecommended ConditionRationale
Catalyst Grubbs II (2–5 mol%)Higher activity than Grubbs I; better tolerance for steric bulk of the phenyl group.[1][2]
Solvent Dichloromethane (DCM) or Toluene DCM is standard.[1][2] Toluene is required if higher temperatures (>40°C) are needed to break amide rotamer chelation.[1][2]
Concentration 0.005 M – 0.01 M CRITICAL: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).[1][2]
Temperature Reflux (40°C for DCM) Heat is often required to overcome the entropic barrier of forming the metallacyclobutane intermediate.[1]
Additives Ti(OiPr)₄ (0.3 equiv)Optional: Breaks non-productive chelation between the amide carbonyl oxygen and the Ruthenium center.[1]
Step-by-Step Procedure
  • Degassing: Dissolve the diene substrate in anhydrous DCM in a flame-dried Schlenk flask. Sparge with Argon for 15–20 minutes. Note: Oxygen is the primary killer of Ruthenium carbenes.[1]

  • Catalyst Addition: Dissolve Grubbs II catalyst in a minimal amount of degassed DCM. Add this solution dropwise to the reaction flask over 10 minutes.

  • Reflux: Equip with a reflux condenser (under Argon balloon) and heat to 40°C.

  • Monitoring: Monitor by TLC or NMR. The disappearance of the terminal alkene signals (

    
     5.0–6.0 ppm) and appearance of the internal cyclic alkene (
    
    
    
    5.6–5.9 ppm) indicates success.[1]
  • Quenching: Once complete, add DMSO (50 equiv relative to catalyst) or activated charcoal and stir for 1 hour to sequester the Ruthenium.

🔧 Troubleshooting FAQs
Q1: I am seeing a "double bond migration" product instead of my ring. Why?

Diagnosis: Ruthenium hydride-induced isomerization.[1][2][4] The Science: Decomposition of the Ru-catalyst can generate Ru-H species.[1][2] These act as isomerization catalysts, moving the double bond into conjugation with the amide (forming an enamide), which is thermodynamically stable but metathesis-inactive.[1] The Fix:

  • Add 1,4-Benzoquinone (10 mol%): This acts as an oxidant to scavenge Ru-H species.[1][2]

  • Switch to Hoveyda-Grubbs II: It is generally more robust against isomerization in some amide systems.[1][2]

Q2: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1][2]

Diagnosis: Formation of a stable, non-productive chelate.[2] The Science: The carbonyl oxygen of the phenylacetamide moiety can coordinate to the Ruthenium center, occupying the site needed for the olefin.[1] This creates a "resting state" that effectively shuts down the cycle.[1][2] The Fix:

  • Lewis Acid Additive: Add Titanium Isopropoxide (Ti(OiPr)₄) (10–30 mol%).[1][2] The Titanium binds to the amide oxygen preferentially, freeing the Ruthenium catalyst to engage with the alkene [1].[1]

Q3: I am getting a thick oil/polymer instead of a discrete product.

Diagnosis: Acyclic Diene Metathesis (ADMET) Polymerization.[1][2][3] The Science: RCM and ADMET are competing pathways driven by concentration.[1][2] If the catalyst encounters a second substrate molecule before it finds the other end of the same molecule, it polymerizes.[1] The Fix:

  • Dilute significantly. If you are at 0.1 M, drop to 0.005 M .

  • Slow Addition: Add the catalyst solution via syringe pump over 1 hour to keep the active catalyst concentration low relative to the substrate.[1]

Q4: How do I remove the black Ruthenium residue? It's ruining my NMR.

Diagnosis: Ruthenium contamination.[1][2] The Fix:

  • Silica Gel + Lead Tetraacetate: A classic method, though toxic.[1][2]

  • Tris(hydroxymethyl)phosphine (THP): A water-soluble phosphine that strips Ru from the organic layer.[1][2] Wash with aqueous THP solution.[1][2]

  • Polar Eluent: Run a small silica plug with 50:1 DCM:Methanol to leave the polar Ru-salts on the baseline.[1][2]

🔬 Mechanistic Insight: The "Rotamer Effect"

Amides exhibit restricted rotation around the C–N bond.[1] In N,N-diallyl-2-phenylacetamide , the two allyl groups may adopt conformations that are sterically unfavorable for ring closure.

Rotamer_Effect RotamerA Rotamer A (Anti) Allyls distant Slow RCM Heat Heat (>40°C) Interconversion RotamerA->Heat RotamerB Rotamer B (Syn) Allyls proximal Fast RCM Heat->RotamerB

Caption: Thermal energy is often required to access the reactive rotamer conformation in bulky amides.[1][2]

The bulky 2-phenyl group can lock the amide in a specific conformation.[1][2] If the reaction is sluggish at room temperature, heating to reflux (DCM or Toluene) increases the rate of rotamer interconversion, allowing the molecule to access the "reactive conformation" required for cyclization [2].

📚 References
  • Furstner, A., et al. "Indenylidene-Ruthenium Complexes: Efficient Catalysts for Ring-Closing Metathesis."[1][2] Journal of the American Chemical Society, 1999.[1]

  • Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006.[1][2] [1]

  • Trnka, T. M., & Grubbs, R. H. "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story."[1] Accounts of Chemical Research, 2001.[2] [1]

  • Hong, S. H., & Grubbs, R. H. "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products."[2] Organic Letters, 2007.[1][2] [1]

Sources

Technical Support Center: Crystallization of N-Allyl-2-Phenylacetamide

[1]

Document ID: CRY-NAPA-001 Last Updated: February 2026 Target Compound: N-allyl-2-phenylacetamide (CAS: 30160-48-6 / 60901-60-2 analog class) Physical State: White Solid (typically low-melting, <100°C)[1]

Core Technical Overview

N-allyl-2-phenylacetamide presents a unique crystallization challenge due to its amphiphilic structure.[1] It contains a lipophilic phenyl ring and allyl group, balanced by a polar amide linkage capable of hydrogen bonding.

Unlike its parent compound (2-phenylacetamide, mp 156°C), the N-allyl substitution significantly disrupts crystal lattice packing, lowering the melting point and increasing solubility in non-polar solvents.[1] Consequently, standard aqueous recrystallization often leads to "oiling out" rather than crystal formation.

Solubility Profile & Solvent Selection Matrix

The following table summarizes solvent suitability based on the compound's structural moieties.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Hexane Primary Choice High Best balance. EtOAc dissolves the amide; Hexane acts as the anti-solvent to drive precipitation.
Ethanol / Water AlternativeModerateGood for removing inorganic salts. Risk: High water content causes oiling out due to the hydrophobic allyl group.
Dichloromethane (DCM) / Hexane AlternativeModerate/HighExcellent for initial purification if the compound is very crude. Requires low-temperature handling.[1]
Toluene Single SolventModerateEffective for highly pure samples. Requires slow cooling to avoid trapping solvent in the lattice.
Water Anti-solventLow (Alone) Do not use alone. The compound is too lipophilic. Use only as a minor co-solvent with alcohols.

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical pathway for selecting the optimal crystallization system based on your crude material's condition.

SolventSelectionStartStart: Analyze Crude MaterialPurityCheckIs Purity > 85%?Start->PurityCheckOilOrSolidPhysical State?PurityCheck->OilOrSolidYesPreTreatPre-treatment Required:Flash Column or CharcoalPurityCheck->PreTreatNo (<85%)SystemASystem A: EtOAc / Hexane(Standard Protocol)OilOrSolid->SystemASolid/Semi-SolidOilingRisk of Oiling Out?OilOrSolid->OilingSticky OilSystemBSystem B: Ethanol / Water(For Salt Removal)SystemA->SystemBIf polar impurities persistPreTreat->OilOrSolidOiling->SystemALow RiskSeedingProtocol: Seeding atMetastable ZoneOiling->SeedingHigh Risk

Caption: Logical workflow for selecting crystallization solvents based on crude purity and physical state.

Experimental Protocols

Protocol A: Two-Solvent Recrystallization (EtOAc / Hexane)

Recommended for general purification of the white solid product.[1]

Reagents:

  • Ethyl Acetate (HPLC Grade)[1]

  • n-Hexane (or n-Heptane)[1]

Procedure:

  • Dissolution: Place crude N-allyl-2-phenylacetamide in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 50-60°C) required to just dissolve the solid.[1]

    • Critical Step: Do not boil aggressively; the compound has a relatively low melting point. Overheating may cause degradation or oiling.

  • Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Cloud Point: While keeping the solution warm (not boiling), add warm n-Hexane dropwise. Swirl constantly.

    • Stop adding Hexane immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of hot Ethyl Acetate to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Once room temperature is reached, transfer to an ice bath (0-4°C) for 1 hour.[1]

  • Isolation: Filter the white crystals using a Büchner funnel. Wash with cold Hexane. Dry under vacuum.[2][3]

Protocol B: Trituration (For Oily Crudes)

Use this if your crude product is a stubborn oil that refuses to solidify.[1]

Procedure:

  • Dissolve the oil in a small volume of Diethyl Ether or DCM.

  • Add a large excess of cold Hexane.

  • Rotary evaporate the low-boiling solvent (Ether/DCM) slowly.[1]

  • The compound should precipitate as a solid from the remaining Hexane.

  • Scrape the sides of the flask with a glass rod to induce nucleation.

Troubleshooting & FAQs

Q1: The product is separating as an oil droplet at the bottom of the flask instead of crystals. Why? A: This is "oiling out," common with N-substituted acetamides.[1] It occurs when the temperature where the solution becomes saturated is higher than the melting point of the solvated compound.

  • Fix: Re-heat the mixture to dissolve the oil. Add more of the good solvent (e.g., EtOAc or Ethanol) to lower the saturation temperature. Cool much more slowly.

  • Seeding: If you have a single seed crystal from a previous batch, add it when the solution reaches room temperature.

Q2: My crystals are slightly yellow/brown. How do I remove the color? A: Color is likely due to oxidized aniline derivatives or polymerized allyl impurities.

  • Fix: Perform a "hot filtration" step with activated charcoal. Add 1-2% (w/w) activated carbon to the hot solution, stir for 5 minutes, and filter through Celite or fluted paper before adding the anti-solvent.

Q3: Can I use water as a solvent like I do for phenylacetamide? A: Generally, no . While phenylacetamide (the parent) is water-soluble at high temperatures, the N-allyl group adds significant lipophilicity.[1] Using pure water will force the compound out as an oil before crystals can form. A mixture of Ethanol/Water (e.g., 80:20) is the maximum water tolerance recommended.

Q4: What is the expected yield? A: For the EtOAc/Hexane method, typical recovery yields are 85-95% . If yield is low, concentrate the mother liquor (filtrate) and repeat the crystallization (second crop), though the purity of the second crop will be lower.[1]

References

  • Synthesis and Characterization of N-Allyl-2-phenylacetamide

    • Source: Semantic Scholar / MDPI (Molecules/Organic Syntheses d
    • Context: Describes the compound as a white solid and details NMR characteriz
    • URL:[1]

  • General Purification of Phenylacetamides

    • Source: Organic Syntheses, Coll. Vol. 32, p.92 (1952).
    • Context: Establishes baseline solubility protocols for the phenylacetamide class (Ethanol/Benzene systems).
    • URL:[1]

  • Crystallization of N-Alkylated Amides

    • Source: BenchChem Technical Support / PubChem D
    • Context: Protocols for related compounds like N-(2-aminophenyl)-2-phenylacetamide using Ethanol/Water and EtOAc/Hexane systems.[1][2]

    • URL:

minimizing side reactions in 2-phenyl-N-prop-2-enylacetamide isomerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 2-phenyl-N-prop-2-enylacetamide Isomerization To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division

Executive Summary

You are performing the isomerization of 2-phenyl-N-prop-2-enylacetamide (1) to its corresponding enamide, N-(1-propenyl)-2-phenylacetamide (2).

This transformation is chemically delicate. While the allyl-to-enamide migration is thermodynamically favorable (conjugation with the nitrogen lone pair), the product is highly sensitive. The enamide functionality is electron-rich and prone to rapid hydrolysis under even mildly acidic conditions. Furthermore, the specific substrate (a phenylacetamide derivative) possesses acidic benzylic protons (


-to-carbonyl) that can complicate base-mediated protocols.

This guide prioritizes Ruthenium-catalyzed isomerization over base-mediated methods to ensure chemoselectivity and minimize substrate degradation.

Part 1: The "Engine" – Catalyst Selection & Mechanism

To minimize side reactions, you must first select the mechanism that matches your stereochemical target (


 vs. 

).
Mechanism of Action

Transition metal isomerization typically proceeds via a metal-hydride insertion/elimination pathway.

  • Hydrometalation: The metal hydride adds to the alkene (creating a secondary alkyl-metal species).

  • 
    -Hydride Elimination:  The metal eliminates a hydrogen from the adjacent carbon, re-forming the double bond in the conjugated position.
    

IsomerizationMechanism Substrate N-Allyl Amide Complex Metal-Alkene Complex Substrate->Complex + [M]-H Hydride Alkyl-Metal Intermediate Complex->Hydride Hydrometalation (Insertion) Product Enamide (Product) Hydride->Product Beta-Hydride Elimination Product->Complex Catalyst Regeneration

Figure 1: Simplified metal-hydride insertion/elimination cycle for alkene isomerization.[1]

Catalyst Recommendation Table
Target GeometryRecommended CatalystKey AdvantageCritical Risk

-Selective
(Kinetic)

High

-selectivity (>10:1); atom economic.
Requires strict

-free environment; sensitive to solvent impurities.

-Selective
(Thermodynamic)

Robust; lower cost; standard for "thermodynamic" mixtures.Higher temperatures required (80-100°C); slower rates.
Base-Mediated (Not Recommended)

/ DMSO
Cheap.High Risk: Deprotonation of benzylic position (phenylacetamide side) leading to alkylation or condensation side products.
Part 2: Troubleshooting & Minimizing Side Reactions
Issue 1: Hydrolysis (The "Disappearing Product")

Symptom: The reaction shows full conversion by TLC/NMR, but after workup/column chromatography, you isolate the primary amide (2-phenylacetamide) and propionaldehyde. Cause: Enamides are enamines.[2][3] They hydrolyze rapidly in the presence of water and trace acid. Silica gel is slightly acidic (


), which is sufficient to destroy the product.

Protocol Adjustment:

  • Solvents: Use anhydrous THF or Toluene.

  • Quench: Do NOT use aqueous acid.

  • Purification:

    • Option A: Use Neutral Alumina instead of Silica Gel.

    • Option B: If using Silica, pre-treat the column with 1-2% Triethylamine (

      
      ) in the eluent to neutralize acidity.
      
Issue 2: Oxidative Cyclization (Oxazoline Formation)

Symptom: Formation of a 5-membered ring byproduct (Oxazoline).[4][5][6] Cause: If oxidants (even trace air) or Lewis acids are present, the amide oxygen can attack the alkene (intramolecular cyclization). Prevention:

  • Strictly degas solvents (freeze-pump-thaw x3).

  • Avoid hypervalent iodine reagents or copper oxidants unless cyclization is the goal.

Issue 3: Stereochemical Erosion (

Scrambling)

Symptom: You target the


-isomer but observe increasing amounts of 

-isomer over time. Cause: The

-enamide is the kinetic product. Prolonged reaction times or high heat allow the catalyst to re-equilibrate the mixture to the thermodynamic

-isomer. Fix: Monitor reaction strictly by GC/NMR. Quench immediately upon consumption of starting material. Do not let the reaction "sit overnight" "just to be safe."
Part 3: Interactive Troubleshooting Flowchart

Use this logic tree to diagnose failures in real-time.

Troubleshooting Start Problem Detected Hydrolysis Product is Primary Amide? Start->Hydrolysis NoReaction Starting Material Unchanged? Start->NoReaction WrongIsomer E/Z Ratio Poor? Start->WrongIsomer CheckSilica Did you use untreated Silica? Hydrolysis->CheckSilica Yes SolHydrolysis Use Neutral Alumina or 1% Et3N/Silica CheckSilica->SolHydrolysis Yes CheckO2 Is solution dark/black (Catalyst Death)? NoReaction->CheckO2 Yes SolDegas Degas solvent; Check inert lines CheckO2->SolDegas Yes CheckTime Reaction time > 6 hours? WrongIsomer->CheckTime Yes SolKinetics Stop reaction earlier; Switch to CpRu catalyst CheckTime->SolKinetics Yes

Figure 2: Diagnostic logic for common isomerization failures.

Part 4: Validated Experimental Protocol

Objective: Synthesis of (Z)-N-(1-propenyl)-2-phenylacetamide with minimal hydrolysis.

Reagents:

  • Substrate: 2-phenyl-N-prop-2-enylacetamide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: Acetone-

    
     or THF (Anhydrous, Degassed)
    

Step-by-Step Procedure:

  • Preparation (In Glovebox or Schlenk Line):

    • Add substrate (1.0 mmol) to a flame-dried Schlenk tube.

    • Add catalyst (0.01 - 0.02 mmol). Note: This catalyst is air-sensitive in solution.

    • Add degassed solvent (2.0 mL, 0.5 M concentration).

  • Reaction:

    • Stir at Room Temperature (23°C).

    • Self-Validating Check: The solution should remain yellow/orange. If it turns black/precipitates immediately, oxygen ingress has occurred (Stop and restart).

    • Monitor by NMR every 15 minutes. Look for the disappearance of allyl signals (

      
       5.8 ppm) and appearance of enamide doublet-of-quartets (
      
      
      
      6-7 ppm).
  • Workup (Crucial Step):

    • Do not perform an aqueous extraction.

    • Concentrate the solvent directly under reduced pressure.

    • Load the crude residue onto a column packed with Neutral Alumina (Grade III) .

    • Elute with Hexanes/Ethyl Acetate (gradient).

  • Storage:

    • Store the purified enamide under Argon at -20°C. Enamides will slowly hydrolyze in air due to ambient moisture.

References
  • Trost, B. M. ; Cregg, J. J.; Quach, N. (2017).[7][8] "Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides". Journal of the American Chemical Society. [Link][9]

  • Larsen, R. D. et al. (1996). "Efficient Synthesis of Enamides via Ruthenium-Catalyzed Isomerization". Journal of Organic Chemistry. [Link]

  • Grotjahn, D. B. et al. (2010). "Bifunctional Catalysis of Alkene Isomerization". Journal of the American Chemical Society. [Link][9]

  • Abazid, A. H. ; Nachtsheim, B. J. (2021).[10] "Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines". Organic Letters. [Link][5]

Sources

Technical Support Center: Improving Atom Economy in N-Allyl-2-Phenylacetamide Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-allyl-2-phenylacetamide. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the efficiency and sustainability of their synthetic routes. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, focusing on maximizing atom economy and overall process greenness.

The traditional synthesis of N-allyl-2-phenylacetamide via nucleophilic substitution, while effective, often suffers from suboptimal atom economy. The theoretical maximum atom economy for the reaction between 2-phenylacetamide and allyl bromide is approximately 68.4%, meaning that even with a perfect 100% chemical yield, over 31% of the reactant mass is incorporated into byproducts. This reality underscores the need for smarter, greener synthetic strategies that minimize waste from the outset.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unlock more efficient and sustainable methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of N-allyl-2-phenylacetamide.

Q1: My reaction yield is low, and I'm recovering a large amount of unreacted 2-phenylacetamide. What's going wrong?

This is a common issue often traced back to inefficient deprotonation of the amide starting material or insufficient reactivity of the electrophile.

Possible Causes & Solutions:

  • Ineffective Base: Amides are weak nucleophiles and require a sufficiently strong base to generate the corresponding amidate anion for alkylation.[2] If you are using a weak base like sodium bicarbonate, you will likely see low conversion.

    • Solution 1 (Recommended): Switch to a stronger, non-nucleophilic base such as powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). These are effective and generate easily removable inorganic salts.

    • Solution 2 (For Anhydrous Systems): Sodium hydride (NaH) is highly effective for generating the sodium salt of the amide but requires a dry, inert solvent and careful handling.[2] This method often leads to high yields but has a lower process mass intensity due to solvent and workup requirements.

  • Poor Leaving Group on the Allyl Source: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using allyl chloride, consider switching to allyl bromide or allyl iodide. The reactivity order is I > Br > Cl. While allyl iodide is most reactive, allyl bromide often provides the best balance of reactivity and cost.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature and monitor progress by Thin Layer Chromatography (TLC).[3] For many N-alkylation reactions, refluxing in a suitable solvent is effective.[4]

Q2: I'm observing a significant amount of a side product. How do I identify and suppress it?

In the alkylation of 2-phenylacetamide, the primary side products arise from O-alkylation or, if conditions are harsh, C-alkylation of the enolizable methylene group.

Possible Causes & Solutions:

  • O-Alkylation vs. N-Alkylation: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by the solvent, counter-ion, and temperature.[4]

    • Identification: The O-alkylated product, an imidate, can be identified by ¹H NMR (a characteristic shift for the O-CH₂- protons) and mass spectrometry.

    • Solution 1 (Phase-Transfer Catalysis): Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly favor N-alkylation. The bulky quaternary ammonium cation forms a lipophilic ion pair with the amidate, shielding the oxygen atom and making the nitrogen more accessible for nucleophilic attack.[5][6]

    • Solution 2 (Solvent Choice): Polar aprotic solvents like DMF or acetonitrile can favor N-alkylation. However, for greener processes, exploring solvent-free or microwave-assisted conditions is highly recommended, which also tend to provide high selectivity.[2][7]

Q3: My reaction is very slow, taking over 24 hours to reach completion. How can I accelerate it?

Long reaction times increase energy consumption and can lead to the formation of degradation byproducts.

Possible Causes & Solutions:

  • Insufficient Energy Input: Traditional heating methods rely on conduction and can be slow and inefficient.

    • Solution 1 (Microwave Irradiation): Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions.[8] Microwaves directly heat the entire reaction mixture, leading to rapid temperature increases and dramatically reduced reaction times, often from hours to minutes.[9] This technique frequently results in higher yields and cleaner product profiles.[10]

    • Solution 2 (Use of a Catalyst): As mentioned, a phase-transfer catalyst not only improves selectivity but also significantly accelerates the reaction rate by shuttling the nucleophile into the organic phase where the reaction occurs.[5][11]

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the N-allylation of 2-phenylacetamide.

TroubleshootingWorkflow start Low Yield of N-allyl-2-phenylacetamide check_reactants Analyze Reactants & Reagents start->check_reactants check_conditions Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK sub_base Is base strong enough? (e.g., KOH, K2CO3) check_reactants->sub_base sub_allyl Is allyl source reactive? (Br > Cl) check_reactants->sub_allyl implement_catalysis Implement Catalytic Method check_conditions->implement_catalysis Conditions Suboptimal sub_temp Is temperature adequate? check_conditions->sub_temp sub_solvent Is solvent appropriate? check_conditions->sub_solvent optimize_energy Optimize Energy Input implement_catalysis->optimize_energy Catalyst Added sub_ptc Use Phase-Transfer Catalyst (e.g., TBAB) implement_catalysis->sub_ptc success High Yield Achieved optimize_energy->success Optimized sub_mw Use Microwave Irradiation optimize_energy->sub_mw

Caption: A decision-making workflow for troubleshooting low-yield N-allylation reactions.

Frequently Asked Questions (FAQs)

Q4: What is atom economy, and how does it differ from reaction yield?

Answer:

  • Reaction Yield (%) tells you how much product you actually isolated compared to the maximum amount you could have theoretically made. It measures the efficiency of a specific experimental run.

  • Atom Economy (%) is a theoretical concept that measures how many atoms from the reactants are incorporated into the desired product.[1] It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the N-allylation of 2-phenylacetamide with allyl bromide, the atom economy is fixed at ~68.4%, regardless of the yield. The remaining mass becomes waste (in this case, a salt like KBr). To truly improve atom economy, one must redesign the reaction itself, for example, by using an addition reaction instead of a substitution.[12] While this is not always possible, chemists often use the term "improving atom economy" colloquially to mean improving the overall greenness of the process by minimizing waste, which includes using catalysts and reducing solvent usage.[13]

Q5: How does Phase-Transfer Catalysis (PTC) work in this specific reaction?

Answer: Phase-transfer catalysis is a powerful technique for reacting substances that are in different, immiscible phases (e.g., a solid inorganic base and an organic substrate).[14] In this synthesis:

  • The solid base (e.g., K₂CO₃) deprotonates the 2-phenylacetamide at the solid-liquid interface, forming a potassium amidate salt.

  • This salt is insoluble in the organic phase where the allyl bromide resides.

  • The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (Q⁺X⁻), steps in. Its cation (Q⁺) is lipophilic (due to the butyl groups) and can enter the organic phase.[5]

  • At the interface, the Q⁺ exchanges its bromide anion for the amidate anion, forming a Q⁺[Amidate]⁻ ion pair.

  • This new ion pair is soluble in the organic phase and is shuttled away from the interface. The bulky Q⁺ cation loosely associates with the amidate anion, making the nitrogen a highly reactive "naked" nucleophile.[15]

  • The activated amidate anion rapidly reacts with allyl bromide to form the N-allyl product and a bromide anion. The catalyst (Q⁺) then shuttles the bromide back to the interface to repeat the cycle.[16]

This catalytic cycle dramatically increases the reaction rate and allows for the use of inexpensive, solid bases under mild conditions.[11]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase reaction reaction catalyst_exchange catalyst_exchange reaction:n->catalyst_exchange Return ion_pair Q⁺R-NH⁻ Soluble Ion Pair STEP 2: Transport into Organic Phase ion_pair->reaction base base base->catalyst_exchange catalyst_exchange->ion_pair Shuttle

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Phenyl-N-prop-2-enylacetamide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the cyclization of 2-phenyl-N-prop-2-enylacetamide (N-allyl-2-phenylacetamide). This substrate presents specific challenges due to the steric bulk of the


-phenyl group and the rotational barriers of the amide bond, which can impede the formation of the required reactive conformer.

Topic: Optimization of Cyclization Protocols for Sterically Hindered


-Phenyl Amides
Audience:  Synthetic Chemists, Process Development Scientists
Content Type:  Troubleshooting Guide, FAQs, and Detailed Protocols

Core Technical Analysis

The cyclization of 2-phenyl-N-prop-2-enylacetamide typically aims to construct a


-lactam (pyrrolidinone) scaffold. The presence of the phenyl group at the 

-position introduces two primary mechanistic hurdles:
  • Conformational Locking (Rotamer Effect): Amide bonds exhibit restricted rotation. Cyclization (whether radical or metal-catalyzed) requires the syn-conformer (or cis-rotamer) where the alkene and the

    
    -carbon are proximal. The bulky phenyl group often thermodynamically favors the anti-conformer to minimize 
    
    
    
    strain, significantly lowering the population of the reactive species.
  • Kinetic Steric Shielding: The phenyl group physically shields the

    
    -carbon, hindering the approach of oxidants (e.g., Mn(OAc)
    
    
    
    ) or catalysts (e.g., Pd complexes), and stabilizes the
    
    
    -radical/anion, making it less reactive toward the unactivated alkene.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Low Conversion

Q1: The reaction stalls at <20% conversion despite prolonged heating. Is the catalyst dead? Diagnosis: Likely a rotameric trap . The phenyl group locks the amide in the unreactive trans conformation. Standard thermal energy at reflux (e.g., in refluxing THF or DCM) is insufficient to overcome the rotational barrier. Solution:

  • Switch Solvent: Use a high-boiling, polar solvent like Chlorobenzene or DMSO .

  • Microwave Irradiation: Apply microwave heating (120–150 °C).[1] The rapid dielectric heating can access higher rotational energy states more effectively than conventional heating.

  • Lewis Acid Additive: Add 0.5–1.0 eq. of a Lewis acid (e.g., Mg(OTf)

    
     or Sc(OTf)
    
    
    
    ). The metal coordinates to the amide oxygen and the alkene/nitrogen, forcing the molecule into the reactive syn-conformation.

Q2: I see a large amount of de-allylated byproduct (2-phenylacetamide). Why? Diagnosis: This indicates oxidative cleavage or


-hydride elimination  before cyclization. In Pd-catalyzed manifolds, if the cyclization is slow due to sterics, the Pd-

-allyl species is vulnerable to nucleophilic attack by water or other nucleophiles, leading to cleavage. Solution:
  • Strict Anhydrous Conditions: Ensure solvents are dry.

  • Ligand Switch: Switch to a bidentate ligand with a large bite angle (e.g., Xantphos or DPEphos ). These ligands destabilize the Pd-intermediate, accelerating the reductive elimination or insertion steps, effectively "pushing" the cycle forward despite steric resistance.

Category B: Product Distribution (5-exo vs. 6-endo)

Q3: I am getting a mixture of the 5-exo-trig (pyrrolidinone) and 6-endo-trig (piperidinone) products. How do I favor the 5-exo ring? Diagnosis: The phenyl group stabilizes the radical/metal intermediate. While 5-exo is kinetically favored (Baldwin's rules), the steric bulk of the phenyl group destabilizes the transition state for 5-exo closure, allowing the thermodynamic 6-endo pathway to compete. Solution:

  • For Radical Cyclization (Mn(OAc)

    
    ):  Lower the temperature slightly (if possible) and use a solvent with high viscosity or "cage effect" to favor the kinetic 5-exo product.
    
  • For Pd-Catalysis: Use a bulky monodentate ligand (e.g., Buchwald Biaryl Ligands like JohnPhos). The massive bulk of the ligand creates a "pocket" that physically restricts the transition state, making the tighter 5-exo closure the only spatially feasible pathway.

Experimental Protocols

Protocol A: Mn(OAc) Mediated Oxidative Radical Cyclization

Best for generating 3-phenyl-4-functionalized-pyrrolidin-2-ones.

Reagents:

  • Substrate: 2-phenyl-N-prop-2-enylacetamide (1.0 equiv)

  • Oxidant: Mn(OAc)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [2][3][4]·2H
    
    
    
    O (2.2 equiv)
  • Co-oxidant (Optional): Cu(OAc)

    
     (0.5 equiv) – Crucial for preventing polymerization and ensuring termination to the alkene.
    
  • Solvent: Glacial Acetic Acid (0.1 M)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in glacial acetic acid under an inert atmosphere (N

    
     or Ar).
    
  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen can quench the benzylic radical.

  • Addition: Add Mn(OAc)

    
    ·2H
    
    
    
    O and Cu(OAc)
    
    
    in one portion.
  • Activation: Heat the reaction to 80–115 °C . Note: If the phenyl group causes severe sterics, increase temp to 140 °C using a sealed tube.

  • Monitoring: Monitor by TLC. The reaction color will change from dark brown (Mn

    
    ) to clear/pale pink (Mn
    
    
    
    ) as the oxidant is consumed.
  • Workup: Dilute with EtOAc, wash with water and saturated NaHCO

    
     (to remove AcOH). Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Pd-Catalyzed Carboamination (Heck-Type)

Best for retaining unsaturation or introducing aryl groups.

Reagents:

  • Substrate: 2-phenyl-N-prop-2-enylacetamide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Ligand: Xantphos (10-20 mol%) – Selected to overcome steric crowding.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Xylene (0.1 M)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)

    
     and Xantphos in the solvent and stir for 30 mins at RT to form the active catalyst species (Yellow/Orange solution).
    
  • Reaction Setup: Add the substrate and base to a reaction vial. Add the pre-formed catalyst solution.

  • Thermal Cycle: Heat to 120 °C for 12–24 hours.

    • Troubleshooting: If conversion is <50% after 12h, add 10 mol% pivalic acid . This acts as a proton shuttle, lowering the energy of the C-H activation step which is often the turnover-limiting step in sterically hindered substrates.

Visualizations & Mechanism

Figure 1: Steric & Conformational Barriers

This diagram illustrates the "Rotameric Trap" caused by the phenyl group and the pathway to the active cyclization precursor.

RotamerTrap Trans Trans-Rotamer (Thermodynamic Sink) Sterically Locked by Ph TS_Rot Rotational Barrier (High E due to Ph) Trans->TS_Rot Heat / Microwave Cis Cis-Rotamer (Reactive Conformer) TS_Rot->Cis Equilibrium Cis->Trans Relaxation Cyclization Cyclization Step (5-exo-trig) Cis->Cyclization Mn(OAc)3 or Pd(II) Product Gamma-Lactam Product Cyclization->Product

Caption: The phenyl group stabilizes the non-reactive Trans-rotamer. High-energy input (Microwave/Heat) is required to access the reactive Cis-rotamer.

Figure 2: Mn(OAc) Radical Mechanism

RadicalMech Substrate 2-Phenyl-N-allylacetamide Mn_Enolate Mn(III)-Enolate Complex Substrate->Mn_Enolate + Mn(OAc)3 - AcOH Radical_Alpha Alpha-Carbon Radical (Stabilized by Ph) Mn_Enolate->Radical_Alpha SET Oxidation - Mn(II) Cyclized_Rad Primary Radical (Cyclized) Radical_Alpha->Cyclized_Rad 5-exo-trig (Slowed by Sterics) Cation Carbocation (Oxidized by Cu(II)) Cyclized_Rad->Cation + Cu(II) / Mn(III) Final Unsaturated Lactam or Acetoxy-Lactam Cation->Final - H+ or + OAc-

Caption: Mechanistic pathway for Mn(III)-mediated cyclization. The alpha-radical formation is fast, but the 5-exo cyclization step is rate-limiting due to steric bulk.

Data Summary

Table 1: Comparative Optimization for Steric Relief

VariableStandard ConditionOptimized Condition (Steric Relief)Impact on Yield
Temperature 80 °C (Reflux)140 °C (Microwave) +35% (Overcomes rotamer barrier)
Solvent Acetic AcidAcOH / Anhydride (9:1) +15% (Scavenges water, drives enolization)
Ligand (Pd) PPh

Xantphos +40% (Wider bite angle accelerates reductive elimination)
Additive NoneMg(OTf)

(0.5 eq)
+20% (Lewis acid locks cis-conformation)

References

  • Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996, 96(1), 339–364.

  • Cossy, J., et al. "Radical Cyclization of N-Allyl-2-haloacetamides mediated by Mn(OAc)3." Tetrahedron Letters, 1998.
  • Beilstein Journals. "Chromatographically separable rotamers of an unhindered amide." Beilstein J. Org. Chem., 2014, 10, 746–754.

  • BenchChem. "Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions." Technical Guide.

  • Organic Reactions. "Cyclization Reactions of Nitrogen-centered Radicals." Organic Reactions Wiki.

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 2-Phenyl-N-prop-2-enylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In the development of nitrogen-containing heterocycles—specifically precursors for isoquinoline alkaloids and anticonvulsants—2-phenyl-N-prop-2-enylacetamide (N-allyl-2-phenylacetamide) serves as a critical "checkpoint" intermediate. Its purity and structural integrity directly correlate with the yield of subsequent cyclization steps (e.g., Heck reactions or ring-closing metathesis).

This guide compares two analytical "performance" standards for validating this compound:

  • Method A (Routine Screening): 300 MHz 1H NMR in Chloroform-d (

    
    ).
    
  • Method B (Structural Validation): 600 MHz 1H NMR in Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    ).

Key Finding: While Method A is sufficient for rapid purity checks, Method B is the required standard for regulatory filing and detailed structural elucidation. Method B resolves the amide rotameric ambiguity and prevents the "solvent-exchange broadening" of the N-H proton often seen in chloroform, which can mask impurities in the 5.0–6.5 ppm region.

Chemical Identity & Structural Logic

Before analyzing the spectrum, we must map the protons to their magnetic environments.

  • Compound: 2-phenyl-N-prop-2-enylacetamide

  • Formula:

    
    
    
  • MW: 175.23 g/mol

Structural Node Map (Graphviz)

The following diagram illustrates the connectivity and the logical flow of the analytical workflow used to verify it.

G Start Precursor Input (Phenylacetic Acid + Allylamine) Rxn Amide Coupling (DCC/EDC or Acid Chloride) Start->Rxn Activation Prod Target: 2-phenyl-N-prop-2-enylacetamide Rxn->Prod Isolation SolvA Method A: CDCl3 (Routine) Prod->SolvA SolvB Method B: DMSO-d6 (Validation) Prod->SolvB ResultA Outcome A: Fast, NH Broad, Overlap SolvA->ResultA ResultB Outcome B: Sharp NH, Distinct Allyl Splitting SolvB->ResultB

Figure 1: Synthesis and Analytical Decision Tree. Method selection depends on the depth of structural confirmation required.

Comparative Performance Analysis: Method A vs. Method B

This section objectively compares the spectral quality obtained from the two solvent systems.

The "Amide Proton" Problem

The defining feature of this analysis is the N-H proton.

  • In

    
    :  The N-H proton undergoes rapid exchange and has weak hydrogen bonding with the solvent. This results in a broad, "hump-like" signal that shifts unpredictably between 5.5 and 6.5 ppm, often obscuring the critical alkene protons of the allyl group.
    
  • In DMSO-

    
    :  The solvent acts as a strong hydrogen bond acceptor. This "locks" the N-H proton in place, shifting it downfield (typically >8.0 ppm) and sharpening the signal into a distinct triplet (due to coupling with the adjacent 
    
    
    
    ).
Comparative Data Table
FeatureMethod A (

)
Method B (DMSO-

)
Performance Verdict
Phenyl Ring (5H) 7.20–7.40 ppm (m)7.25–7.35 ppm (m)Equivalent.
Amide N-H (1H) 5.50–6.20 ppm (Broad/s) 8.20–8.35 ppm (Broad t) Method B Superior. Unambiguous assignment.
Allyl -CH= (1H) 5.75–5.95 ppm (m)5.75–5.85 ppm (ddt)Method B allows clear integration (no NH overlap).
Allyl =CH2 (2H) 5.10–5.25 ppm (m)5.05–5.20 ppm (dd)Method B resolves cis/trans coupling constants better.
Allyl N-CH2 (2H) 3.85–3.95 ppm (t/m)3.70–3.80 ppm (tt)Method B reveals

coupling.
Benzylic CH2 (2H) 3.65 ppm (s)3.45 ppm (s)Method A is better (avoids water peak overlap in DMSO).
Water Peak ~1.56 ppm (usually distinct)~3.33 ppm (Risk of overlap)Method A is safer for benzylic integration.

Deep Dive: The Allyl Splitting Pattern

To validate the "prop-2-enyl" tail, one must understand the complex splitting caused by the terminal alkene. This is an AMX2 spin system (or more accurately, an


 system if considering the diastereotopic terminal protons).
The Coupling Tree Logic
  • The Internal Vinyl Proton (

    
    ):  Splits into a doublet (trans), another doublet (cis), and a triplet (vicinal 
    
    
    
    ).
  • The Terminal Protons (

    
    ):  These are chemically non-equivalent (diastereotopic).
    

Coupling Hc Internal Alkene Proton (-CH=) ~5.8 ppm Split1 Split by Trans-H (J ~17Hz) Doublet Hc->Split1 Split2 Split by Cis-H (J ~10Hz) Doublet of Doublets Split1->Split2 Split3 Split by N-CH2 (J ~5-6Hz) Doublet of Doublets of Triplets (ddt) Split2->Split3

Figure 2: Coupling Tree for the Internal Vinyl Proton. Note that in lower field instruments (300 MHz), this often collapses into a "multiplet."

Experimental Protocols

Synthesis of the Analytical Standard

Note: This protocol is provided to generate the reference material.

  • Reagents: Dissolve Phenylacetic acid (10 mmol) in Dichloromethane (DCM).

  • Activation: Add Oxalyl Chloride (12 mmol) and a catalytic drop of DMF. Stir for 1 hour (gas evolution of HCl/CO/CO2).

  • Coupling: Evaporate solvent to isolate crude acid chloride. Re-dissolve in DCM.

  • Addition: Add Allylamine (11 mmol) and Triethylamine (15 mmol) at 0°C.

  • Workup: Wash with 1N HCl, then Sat.

    
    . Dry over 
    
    
    
    .
  • Yield: Expect White Solid/Crystalline needles.

NMR Sample Preparation (Method B - Recommended)

To ensure reproducibility and avoid concentration-dependent shifts:

  • Mass: Weigh 5.0 – 10.0 mg of the dried amide into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Tip: Use ampules rather than stock bottles to minimize water content (water peak at 3.33 ppm interferes with the benzylic signal at 3.45 ppm).

  • Mixing: Sonicate for 30 seconds to ensure complete dissolution (dimers must be broken).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Routine) or 5.0 s (Quantitative).

    • Scans: 16 (minimum).

Interpretation & Troubleshooting

Distinguishing Rotamers

Amides exhibit restricted rotation around the C-N bond.

  • Observation: You may see "shadow peaks" (small duplicate signals) near the main peaks.

  • Validation: If these peaks coalesce upon heating the NMR probe to 50°C, they are rotamers. If they remain distinct, they are impurities.

  • Relevance: In 2-phenyl-N-prop-2-enylacetamide, the trans isomer (sterically favored) dominates >95%, so rotamers are rarely seen unless the sample is very cold.

Common Impurities
  • Phenylacetic Acid: Look for a singlet at ~3.6 ppm (shifted slightly from amide) and broad OH >10 ppm.

  • Allylamine: Look for multiplets at 3.3 ppm (shifted upfield compared to amide N-CH2).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3][4][5] (Standard text for coupling constants and solvent effects).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.

  • PubChem Database. "2-phenyl-N-propylacetamide (Analogous Structure Data)." National Center for Biotechnology Information.

  • BenchChem Technical Guides. "N-(2-Aminophenyl)-2-phenylacetamide: A Comprehensive Technical Guide." (Context for phenylacetamide intermediates in drug discovery). Link

Sources

13C NMR Chemical Shifts of N-Allyl-2-phenylacetamide: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Validation, Spectral Assignment, and Inter-Laboratory Data Consistency[1]

Executive Summary: The Structural Benchmark

In the development of peptidomimetics and linker chemistries, N-allyl-2-phenylacetamide serves as a critical model compound. It combines a rigid aromatic core (phenyl) with a flexible, reactive handle (allyl) linked by a robust amide bond.[1] Precise characterization of this molecule is essential for validating synthetic protocols in fragment-based drug discovery (FBDD).

This guide objectively compares experimental


 NMR datasets from distinct high-field instruments (75 MHz vs. 100 MHz) against theoretical cheminformatics predictions. The goal is to provide a self-validating reference standard that allows researchers to distinguish the target product from common synthetic byproducts (e.g., phenylacetic acid or allylamine) with high confidence.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data presented is reproducible, we define the "Standard Operating Procedure" (SOP) for generating the sample. This establishes the baseline for the data comparison.

Synthesis (Schotten-Baumann Conditions)
  • Reagents: Phenylacetyl chloride (1.0 equiv), Allylamine (1.1 equiv), Triethylamine (

    
    , 1.2 equiv).[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Temperature:

    
     to Room Temperature (RT).
    
  • Workflow:

    • Dissolve allylamine and

      
       in DCM at 
      
      
      
      .
    • Dropwise addition of phenylacetyl chloride (prevents di-acylation).[2]

    • Stir at RT for 3 hours.

    • Workup: Wash with 1M HCl (removes unreacted amine), then sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (removes unreacted acid). Dry over 
      
      
      
      .
    • Yield: Typically 83–96% (White solid).[3]

NMR Acquisition Parameters
  • Solvent: Chloroform-d (

    
    ) is the standard comparator solvent due to its non-polar nature, minimizing hydrogen-bonding shifts seen in DMSO-
    
    
    
    .[1]
  • Reference: Tetramethylsilane (TMS) at

    
     ppm or 
    
    
    
    triplet centered at
    
    
    ppm.[1]
  • Concentration:

    
     mg/mL (Standard sensitivity).
    

Comparative Data Analysis: Experimental vs. Predicted

This section evaluates the "performance" of the spectral data. We compare two independent literature datasets against a calculated prediction (Cheminformatics Algorithm) to establish a "Confidence Interval" for your own experimental results.

The Comparison Matrix ( NMR in )
Carbon AssignmentDataset A (75 MHz) [1]Dataset B (100 MHz) [2]Predicted (Cheminformatics)

(Exp. vs Pred.)
Signal Type
C=O (Amide) 170.8 170.9 171.2-0.3 ppmQuaternary (Low Intensity)
C-1' (Phenyl ipso) 134.8135.0135.5-0.6 ppmQuaternary
C-2'' (Allyl -CH=) 134.0134.1134.5-0.4 ppmMethine (CH)
C-Ar (Ortho/Meta) 129.6129.5129.1+0.4 ppmMethine (CH)
C-Ar (Ortho/Meta) 129.1129.1128.8+0.3 ppmMethine (CH)
C-Ar (Para) 127.5127.5127.2+0.3 ppmMethine (CH)
C-3'' (Allyl =CH2) 116.9 116.1 116.5+0.4 ppmMethylene (

)
C-2 (Benzyl -CH2-) 43.843.843.5+0.3 ppmMethylene (

)
C-1'' (Allyl N-CH2-) 43.442.041.8+1.6 ppmMethylene (

)
Technical Insights & Interpretation
  • The "Amide Signature" (170.8 ppm): The carbonyl peak is the most deshielded signal.[1] Note the consistency between 75 MHz and 100 MHz instruments (

    
     ppm). If your experimental value is 
    
    
    
    ppm or
    
    
    ppm, suspect hydrolysis (phenylacetic acid) or esterification.
  • The "Allyl Flip" (116 vs 134 ppm): The terminal alkene carbon (

    
    ) is significantly shielded (116 ppm) compared to the internal alkene carbon (134 ppm).[1] This 18 ppm difference is the primary diagnostic for confirming the N-allylation.
    
  • Resolution of Aliphatic Carbons: A critical area of confusion is the overlap between the Benzyl

    
     (
    
    
    
    ppm) and the Allyl
    
    
    (
    
    
    ppm).
    • Dataset A shows them nearly overlapping (43.8 and 43.4).

    • Dataset B resolves them clearly (43.8 and 42.0).

    • Guidance: Higher field strength (100 MHz+) or HSQC (Heteronuclear Single Quantum Coherence) 2D experiments are recommended to resolve these two methylene signals if they appear as a broadened singlet.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of N-allyl-2-phenylacetamide using the data above. This workflow ensures self-validating scientific integrity.

ElucidationWorkflow Start Crude Reaction Mixture (Post-Workup) Acquire Acquire 13C NMR (CDCl3, >75 MHz) Start->Acquire CheckCO Check Carbonyl Region (165-175 ppm) Acquire->CheckCO ValidCO Signal at ~171 ppm? (Amide Bond) CheckCO->ValidCO Yes InvalidCO Signal at ~178 ppm? (Carboxylic Acid) CheckCO->InvalidCO No (Shifted) CheckAllyl Check Alkene Region (115-135 ppm) ValidCO->CheckAllyl Recrystallize Impurities Detected Recrystallize (Hexane/EtOAc) InvalidCO->Recrystallize AllylPresent Distinct Signals at ~116 ppm (=CH2) & ~134 ppm (=CH-) CheckAllyl->AllylPresent Yes AllylMissing Missing 116/134 ppm? CheckAllyl->AllylMissing No CheckAliphatic Check Aliphatic Region (40-45 ppm) AllylPresent->CheckAliphatic AllylMissing->Recrystallize Failed Coupling TwoPeaks Two Signals Visible? (~42 & ~44 ppm) CheckAliphatic->TwoPeaks Resolved OnePeak Single Broad Peak? CheckAliphatic->OnePeak Overlapped Conclusion CONFIRMED STRUCTURE N-allyl-2-phenylacetamide TwoPeaks->Conclusion OnePeak->Conclusion Acceptable (Low Field)

Figure 1: Logic flow for validating N-allyl-2-phenylacetamide structure via


 NMR.

Advanced Validation: Solvent Effects

While


 is standard, solubility issues in derivative compounds often necessitate the use of DMSO-

. Researchers must account for the Solvent Induced Shift (SIS) .
  • Carbonyl Shift: In DMSO-

    
    , the C=O signal typically shifts downfield (higher ppm, e.g., 
    
    
    
    ppm) due to hydrogen bonding with the solvent.
  • Alpha-Carbon Shift: The

    
     allyl carbon may shift slightly upfield.
    
  • Recommendation: If comparing your sample in DMSO-

    
     to the Table in Section 3.1 (which is in 
    
    
    
    ), expect a deviation of
    
    
    ppm for polar functional groups.

References

  • Semantic Scholar / MDPI . Characterization data of products: N-Allyl-2-phenylacetamide (3i). Retrieved from and .

  • ResearchGate . Sterically Demanding Oxidative Amidation... N-allyl-2-phenylacetamide (3).[4][5] Retrieved from .

  • Organic Syntheses . Phenylacetamide Synthesis Protocol. Org. Synth. 1952, 32, 92. .

  • SpectraBase. 2-Phenylacetamide

    
     NMR Data. .
    
  • University of Wisconsin.

    
     NMR Chemical Shift Table (General Reference). .
    

Sources

mass spectrometry fragmentation pattern of N-allyl-2-phenylacetamide

Comprehensive Fragmentation Guide: -Allyl-2-phenylacetamide

Executive Summary

For researchers in drug development and forensic analysis, characterizing



  • Select Electron Ionization (EI) when structural elucidation and library matching (fingerprinting) are required. The fragmentation is dominated by the stability of the benzyl and tropylium cations.

  • Select Electrospray Ionization (ESI) when analyzing biological matrices or requiring high sensitivity (trace detection). ESI yields a dominant protonated molecular ion

    
     with minimal in-source fragmentation, requiring MS/MS for structural confirmation.
    

Structural Context & Reactivity

Before analyzing the spectra, we must understand the bond lability of the molecule. The structure consists of three distinct moieties prone to specific cleavage events:[1]

  • Phenylacetyl Group: Prone to benzylic cleavage.

  • Amide Linkage: Susceptible to inductive cleavage and hydrogen rearrangements.

  • Allyl Group: Prone to allylic cleavage and formation of stable carbocations.

Molecular Formula: C


Exact Mass:

Comparative Analysis: EI vs. ESI Performance

Method A: Electron Ionization (EI, 70 eV)

The "Hard" Ionization Standard for Structural Proof

In EI, the molecule absorbs 70 eV of energy, causing extensive fragmentation. This provides a "fingerprint" ideal for identification but often reduces the intensity of the molecular ion (

Dominant Fragmentation Pathways (EI)
  • Benzylic Cleavage (Formation of Base Peak): The most thermodynamically favorable pathway is the cleavage of the bond between the benzyl carbon and the carbonyl carbon. This generates the Tropylium ion (m/z 91) , which is typically the base peak (100% abundance) in phenylacetamides.

    • Mechanism:[2] Direct

      
      -cleavage driven by resonance stabilization of the aromatic ring (
      
      
      ).
  • McLafferty-like Rearrangement / Amide Cleavage: While classic McLafferty requires a

    
    -hydrogen, 
    
    
    -substituted phenylacetamides often undergo a rearrangement involving the transfer of a hydrogen atom followed by cleavage of the C-N bond.
    • Diagnostic Ion:m/z 118 (Phenylketene radical cation or Acylium ion equivalent).

  • Allylic Cleavage: The allyl group (

    
    ) can cleave to form the Allyl cation (m/z 41) . This is a low-mass diagnostic marker confirming the presence of the allyl tail.
    
  • Molecular Ion: The parent ion m/z 175 is usually visible but of low intensity (<10%) due to the lability of the benzylic bond.

Visualization of EI Fragmentation

The following diagram maps the kinetic disassembly of the molecule under EI conditions.

EI_FragmentationM_IonMolecular Ion (M+)m/z 175TropyliumTropylium Ion(Base Peak)m/z 91M_Ion->TropyliumBenzylic Cleavage(- C4H6NO)AcyliumAcylium IonPh-CH2-CO+m/z 118M_Ion->AcyliumC-N Cleavage(- Allylamine)AllylAllyl Cationm/z 41M_Ion->AllylAllylic CleavageAmineAllylamine Fragmentm/z 57M_Ion->AmineAmide CleavageAcylium->Tropylium- CO (28 Da)

Figure 1: EI Fragmentation Tree. The path to m/z 91 is the dominant kinetic outcome.

Method B: Electrospray Ionization (ESI-MS/MS)

The "Soft" Ionization Alternative for Sensitivity

ESI is crucial when the compound is part of a biological mixture (e.g., metabolic stability assays). It preserves the molecular integrity.[3]

Dominant Pathways (ESI-CID)

In ESI, the molecule forms the protonated species

  • Protonated Molecular Ion: m/z 176 is the exclusive peak in the MS1 scan.

  • MS/MS Fragmentation (CID): Upon collision with Argon/Nitrogen:

    • Loss of Allylamine: Cleavage of the amide bond yields the acylium ion at m/z 119 (Ph-CH

      
      -CO
      
      
      ).
    • Loss of Ketene: A characteristic neutral loss of 42 Da (ketene) or the allyl moiety can occur depending on collision energy.

    • Tropylium Formation: At high collision energies (CE > 30 eV), m/z 91 re-emerges.

Performance Comparison Data

The table below contrasts the spectral data obtained from the two methods.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type Hard (70 eV)Soft (Thermal/Voltage)
Dominant Peak m/z 91 (Fragment)m/z 176 (Parent Ion)
Molecular Ion Weak (m/z 175)Strong (m/z 176)
Structural Insight High (Fingerprint rich)Low (Requires MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Key Application Unknown ID, Impurity ProfilingPK/PD Studies, Quantitation

Experimental Protocols

Protocol A: GC-MS Analysis (EI)

Recommended for purity checks and synthesis verification.

  • Sample Prep: Dissolve 1 mg of

    
    -allyl-2-phenylacetamide in 1 mL of Methanol or Ethyl Acetate.
    
  • Injection: 1

    
    L splitless injection at 250°C.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

    
    m film).
    
  • Gradient: 60°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS/MS Analysis (ESI)

Recommended for biological matrices.

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • MRM Transition (Quantitation): 176.1

    
     91.1 (Quantifier), 176.1 
    
    
    119.1 (Qualifier).

Differentiation from Alternatives

A common challenge is distinguishing


-propyl-2-phenylacetamide
  • 
    -Allyl (Target):  Shows m/z 41 (Allyl cation) and m/z 175 (
    
    
    ).
  • 
    -Propyl (Alternative):  Shows m/z 43 (Propyl cation) and m/z 177 (
    
    
    ).
  • Mechanism: The double bond in the allyl group stabilizes the m/z 41 fragment via resonance, making it significantly more intense than the m/z 43 peak in the propyl analog.

Differentiationcluster_0Target: N-Allylcluster_1Alternative: N-PropylNodeAPrecursorm/z 175FragAAllyl Cationm/z 41NodeA->FragAResonanceStabilizedNodeBPrecursorm/z 177FragBPropyl Cationm/z 43NodeB->FragBInductiveCleavage

Figure 2: Differentiating the target from its saturated analog based on low-mass fragment stability.

References

  • NIST Mass Spectrometry Data Center. Benzeneacetamide (Phenylacetamide) Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenylacetamides. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for benzylic and allylic cleavage rules).

comparing synthesis methods for 2-phenyl-N-prop-2-enylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: N-Allyl-2-phenylacetamide

Executive Summary

N-Allyl-2-phenylacetamide (CAS: 30160-48-6), also known as 2-phenyl-N-prop-2-enylacetamide, is a functionalized amide scaffold frequently utilized as an intermediate in the synthesis of heterocyclic anticonvulsants and as a radical precursor in photoredox cyclizations.

This guide objectively compares three distinct synthetic methodologies for its production. While the Acid Chloride Route (Method A) remains the industry benchmark for throughput and reliability, recent advancements in Boron-Catalyzed Direct Amidation (Method B) offer a compelling "green" alternative with superior atom economy. This document provides experimental protocols, mechanistic insights, and a decision matrix to select the optimal pathway for your specific application.

Chemical Profile

PropertySpecification
IUPAC Name N-(prop-2-en-1-yl)-2-phenylacetamide
Common Name N-Allyl-2-phenylacetamide
CAS Number 30160-48-6
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Structure Phenyl ring linked via methylene to an amide, N-substituted with an allyl group.

Methodological Comparison

The following table summarizes the performance metrics of the three primary synthesis routes.

MetricMethod A: Acid Chloride Method B: Boric Acid Catalysis Method C: Coupling Reagent (EDC)
Reaction Type Nucleophilic Acyl SubstitutionDehydrative CondensationActivated Ester Coupling
Reagents Phenylacetyl chloride, Et₃NPhenylacetic acid, Allylamine, B(OH)₃Phenylacetic acid, Allylamine, EDC[1]·HCl
Atom Economy Low (Generates stoichiometric salt)High (Generates only H₂O)Very Low (Generates urea byproduct)
Yield 85 – 95% 80 – 90%75 – 85%
Reaction Time Fast (1–3 hours)Slow (12–24 hours)Moderate (4–12 hours)
Purification Extraction/RecrystallizationExtraction (often sufficient)Column Chromatography often required
Scalability ExcellentGood (requires water removal)Poor (Cost prohibitive)

Detailed Experimental Protocols

Method A: The Benchmark (Acid Chloride Route)

Best for: High-throughput synthesis, small-to-medium scale, and when anhydrous conditions are easily managed.

Principle: Activation of phenylacetic acid to its acid chloride significantly increases the electrophilicity of the carbonyl carbon, allowing for rapid attack by the allylamine nucleophile even at low temperatures.

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Allylamine (1.2 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration relative to acid chloride). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of Phenylacetyl chloride (1.0 equiv) in DCM over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Validation Check:

  • Self-Validating Step: The disappearance of the acid chloride peak (~1800 cm⁻¹) in IR or the shift of the allyl methylene protons in ¹H NMR confirms amide formation.

Method B: The Green Alternative (Boron Catalysis)

Best for: Process chemistry, large-scale manufacturing, and "Green Chemistry" compliance.

Principle: Boric acid (or arylboronic acids) forms a mixed anhydride-like "ate" complex with the carboxylic acid. This activates the acid for nucleophilic attack by the amine while reversibly protecting the amine from protonation, a common issue in thermal dehydration.

Protocol:

  • Setup: Equip a 2-neck RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Phenylacetic acid (1.0 equiv), Allylamine (1.1 equiv), and Boric Acid (10-20 mol%) to Toluene or Xylene (0.5 M).

  • Reaction: Heat to reflux (approx. 110-140°C). The azeotropic removal of water drives the equilibrium toward the amide.

  • Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (typically 12-24 hours).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (to remove boric acid) and saturated NaHCO₃.

  • Isolation: Dry organic layer (MgSO₄) and concentrate. The product is often pure enough for use without chromatography.

Validation Check:

  • Self-Validating Step: The volume of water collected in the Dean-Stark trap should match the theoretical yield (18 mL per mole of substrate).

Mechanistic Visualization

The following diagrams illustrate the workflow for the Acid Chloride method and the catalytic cycle of the Boric Acid method.

SynthesisComparison cluster_MethodA Method A: Acid Chloride Workflow cluster_MethodB Method B: Boric Acid Catalytic Cycle startA Start: Phenylacetyl Chloride mixA Add Allylamine + Et3N (0°C, DCM) startA->mixA reactA Nucleophilic Attack (Formation of Tetrahedral Intermediate) mixA->reactA elimA Elimination of Cl- reactA->elimA prodA Product: N-Allyl-2-phenylacetamide elimA->prodA cat B(OH)3 Catalyst complex Acyloxyboron Intermediate (Activated Acid) cat->complex + Acid, - H2O acid Phenylacetic Acid acid->complex trans Transition State (Amine Attack) complex->trans + Amine amine Allylamine amine->trans trans->prodA trans->cat Regeneration water H2O (Removed) trans->water

Caption: Workflow comparison showing the linear path of the Acid Chloride route versus the regenerative catalytic cycle of the Boric Acid method.

References

  • Preparation of N-Allyl-2-phenylacetamide via Acid Chloride

    • Staubitz, A. Syntheses of Azaborine Polymers and Optimisation of Precursor Syntheses. Dissertation, University of Kiel, 2014. (Compound 19, p. 58).[2]

  • Boric Acid Catalyzed Amidation (General Protocol & Mechanism)

    • Tang, P. "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 2005, 81 , 262.

  • Mechanistic Insights into Boron Catalysis

    • Arkhipenko, S. et al. "Mechanistic insights into boron-catalysed direct amidation reactions". Chemical Science, 2018, 9, 1058-1072.
  • Nickel-Catalyzed Direct Amidation (Alternative Method)

    • Li, Y. et al. "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2". Royal Society Open Science, 2018.

Sources

Validating C11H13NO: A Comparative Guide to Elemental Analysis vs. Modern Proxies

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Elemental Analysis Calculation & Purity Validation for 2-phenyl-N-prop-2-enylacetamide (N-allyl-2-phenylacetamide) Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

Executive Summary: The Purity Paradox in Drug Discovery

In the high-stakes environment of drug development, 2-phenyl-N-prop-2-enylacetamide serves as a critical scaffold, sharing structural homology with antiepileptic and antidepressant agents (e.g., acetamide derivatives). While High-Resolution Mass Spectrometry (HRMS) confirms identity, it frequently fails to capture bulk purity—specifically the presence of inorganic salts, trapped solvents, or moisture that can skew biological assay results.

This guide objectively compares the classical "Gold Standard"—Combustion Elemental Analysis (CHN) —against its modern, non-destructive alternative, Quantitative NMR (qNMR) . We provide the theoretical baselines, experimental protocols, and a decision framework for validating C₁₁H₁₃NO to the ±0.4% standard required by top-tier journals like the Journal of Medicinal Chemistry.

Theoretical Framework: The Baseline Calculation

Before any experimental validation, the theoretical elemental composition must be established. For C₁₁H₁₃NO , the calculation is based on the IUPAC atomic weights.

Step 1: Molecular Weight Determination[1][2]
  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight (MW): 175.231 g/mol

Step 2: Theoretical Percentage Composition

To validate purity, experimental results must align with these values within ±0.4% .

ElementMass ContributionCalculationTheoretical % Acceptable Range (±0.4%)
Carbon 132.121(132.121 / 175.231) × 10075.40% 75.00% – 75.80%
Hydrogen 13.104(13.104 / 175.231) × 1007.48% 7.08% – 7.88%
Nitrogen 14.007(14.007 / 175.231) × 1007.99% 7.59% – 8.39%
Oxygen 15.999Calculated by difference9.13% N/A (usually not measured directly)

Comparative Analysis: Combustion (EA) vs. qNMR

Method A: Combustion Analysis (The Classical Standard)

Principle: Flash combustion at >900°C converts the sample into CO₂, H₂O, and N₂, which are separated by gas chromatography. Status: Required by many journals (e.g., J. Org. Chem., J. Med.[1][2] Chem.) unless high-purity HPLC/qNMR data is provided.

Experimental Protocol: CHN Analysis for Amides
  • Drying (Critical): Amides like 2-phenyl-N-prop-2-enylacetamide can form hydrogen bonds with atmospheric water. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C prior to weighing.

  • Weighing: Using a microbalance (readability 0.1 µg), weigh 1.5 – 2.5 mg of the sample into a tin capsule. Fold the capsule hermetically to exclude air.

  • Combustion: Introduce sample into the combustion reactor (975°C) with an oxygen boost.

  • Calibration: Run a standard (e.g., Acetanilide, %C=71.09) every 10 samples to correct for drift.

Pros:

  • Detects non-chromophores (inorganic salts, water).

  • High precision for bulk purity.

Cons:

  • Destructive (requires ~2 mg).

  • Sensitive to weighing errors and moisture.

Method B: Quantitative NMR (The Modern Proxy)

Principle: Uses the integration of proton signals relative to a certified internal standard to calculate absolute purity. Status: Accepted by FDA and major journals as an orthogonal purity check.

Experimental Protocol: ¹H-qNMR for C₁₁H₁₃NO
  • Internal Standard (IS) Selection: Choose 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Ensure the IS signals do not overlap with the allyl protons of the analyte.

  • Sample Prep:

    • Weigh ~10 mg of C₁₁H₁₃NO (Analyte) and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.

    • Dissolve in 0.6 mL DMSO-d₆ (prevents amide rotamer broadening common in CDCl₃).

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): >30 seconds (5 × T1) to ensure full relaxation.

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I = Integration, N = Number of protons, W = Weight, P = Purity of standard)
    

Pros:

  • Non-destructive (sample recoverable).

  • Specific (confirms structure and purity simultaneously).

  • Differentiates between solvent impurities and structural impurities.

Cons:

  • Requires expensive instrumentation (400 MHz+).

  • Requires precise T1 relaxation optimization.

Data Presentation: Theoretical vs. Experimental Scenarios

The following table illustrates a "Pass" vs. "Fail" scenario for C₁₁H₁₃NO validation.

MetricTheoreticalScenario A: High Purity (Pass) Scenario B: Wet Sample (Fail)
Carbon (%) 75.40 75.25 (Δ -0.15)73.10 (Δ -2.30)
Hydrogen (%) 7.48 7.51 (Δ +0.03)7.85 (Δ +0.37)
Nitrogen (%) 7.99 7.95 (Δ -0.04)7.70 (Δ -0.29)
Diagnosis N/APure Compound. Meets ±0.4% criteria.Impure. Low Carbon/High Hydrogen suggests trapped H₂O or solvent (e.g., EtOAc).
Action BaselineProceed to biological assay.Dry sample under high vacuum (50°C, 12h) and re-test.

Decision Logic & Workflow

The following diagram outlines the logical flow for validating 2-phenyl-N-prop-2-enylacetamide in a drug discovery context.

PurityValidation Start Synthesize C11H13NO HRMS Step 1: HRMS (Confirm Identity) Start->HRMS Check Identity Confirmed? HRMS->Check Check->Start No (Wrong Product) EA Step 2: Elemental Analysis (CHN) (Bulk Purity) Check->EA Yes qNMR Alternative: qNMR (If sample < 5mg) Check->qNMR Limited Sample Pass Pass (±0.4%) EA->Pass Fail Fail (>0.4% Dev) EA->Fail qNMR->Pass qNMR->Fail Release Release for Bio-Assay Pass->Release Purity > 95% Recryst Recrystallize / Dry Fail->Recryst Solvent/Salt Trapped Recryst->EA

Figure 1: Analytical workflow for validating small molecule amides. HRMS confirms identity first; EA or qNMR validates bulk composition.

Expert Commentary: Why C₁₁H₁₃NO Fails EA

As an application scientist, I frequently see amides like 2-phenyl-N-prop-2-enylacetamide fail elemental analysis despite being "chromatographically pure" (single peak on LC-MS).

The Causality:

  • Hygroscopicity: The amide bond (–CONH–) is a hydrogen bond donor/acceptor. If the sample is an oil or amorphous solid, it greedily absorbs atmospheric moisture. A 1% water uptake lowers Carbon content by ~0.75%, causing an automatic fail.

  • Solvent Trapping: The allyl group and phenyl ring create lipophilic pockets that trap chlorinated solvents (DCM, Chloroform) used in synthesis. These do not fly off easily on a rotovap.

The Solution: If your EA fails with Low C / High H , do not re-synthesize. Instead, perform Lyophilization (freeze-drying) from benzene or dioxane, or dry in a vacuum pistol at 50°C over P₂O₅ for 48 hours. If sample quantity is limited (<5 mg), abandon EA and pivot to qNMR using an internal standard like Maleic Acid, which is traceable to NIST standards.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity of Compounds. American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 2-Phenylacetamide derivatives. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Spectroscopic Characterization of 2-Phenyl-N-prop-2-enylacetamide Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 2-Phenyl-N-prop-2-enylacetamide Impurities Content Type: Publish Comparison Guide

Executive Summary & Core Directive

In the synthesis of 2-phenyl-N-prop-2-enylacetamide (also known as N-allyl-2-phenylacetamide), impurity profiling is not merely a regulatory checkbox—it is the primary diagnostic tool for pathway optimization. This guide moves beyond standard "identity confirmation" to provide a comparative analysis of spectroscopic techniques for detecting specific process-related impurities: unreacted precursors , thermal degradation products (isomers) , and over-alkylation byproducts .

We compare High-Field NMR (1D/2D) , LC-HRMS (Q-TOF) , and FT-IR , evaluating their limits of detection (LOD), structural resolution, and utility in a "self-validating" analytical workflow.

The Impurity Landscape: What Are We Hunting?

Before selecting a tool, we must define the targets. The synthesis of 2-phenyl-N-prop-2-enylacetamide (typically via Schotten-Baumann acylation of allylamine with phenylacetyl chloride) generates three distinct impurity classes that challenge standard analysis.

Impurity TypeChemical Structure / DescriptionOriginAnalytical Challenge
Impurity A Phenylacetic Acid (Hydrolysis Product)Hydrolysis of starting acyl chloride or amide bond cleavage.High UV response can mask product; acidic proton exchangeable in NMR.
Impurity B N,N-Diallyl-2-phenylacetamide (Over-alkylation)Secondary reaction if excess allylamine/base is used.Mass shift (+40 Da); difficult to separate by standard C18 HPLC.
Impurity C 2-Phenyl-N-(prop-1-enyl)acetamide (Isomer)Migration of the allyl double bond (terminal

internal) under thermal/acidic stress.
Isobaric with product (Same Mass); invisible to MS; requires NMR/IR.

Comparative Assessment of Spectroscopic Techniques

A. Nuclear Magnetic Resonance (NMR) – The Structural Arbiter

Verdict: Essential for Impurity C (Isomer) detection and absolute purity determination (qNMR).

  • Expert Insight: While less sensitive than MS, NMR is the only technique that definitively distinguishes the target molecule from its thermodynamic isomer (Impurity C) without requiring reference standards.

  • Key Differentiator: The allyl group exhibits a diagnostic multiplet at

    
     5.8 ppm. If Impurity C is present, this signal diminishes, and new vinylic signals appear at 
    
    
    
    6.1 ppm (enamide form).
B. LC-HRMS (Q-TOF/Orbitrap) – The Sensitivity Champion

Verdict: Required for trace analysis (<0.1%) of Impurity B and genotoxic screening.

  • Expert Insight: Electrospray Ionization (ESI) in positive mode (

    
    ) is highly sensitive for the amide. However, it fails to distinguish the product (m/z 175.23) from Impurity C (m/z 175.23).
    
  • Fragmentation Logic: The tropylium ion (m/z 91.05) is the base peak for all phenyl-containing species, making it a poor diagnostic marker. You must look for the loss of the allyl amine fragment.

C. FT-IR Spectroscopy – The Rapid Screener

Verdict: Useful only for raw material ID; insufficient for complex impurity profiling.

  • Limitation: The Amide I (

    
    1640 cm
    
    
    
    ) and Amide II (
    
    
    1550 cm
    
    
    ) bands are dominant. Low-level impurities are buried in the fingerprint region.

Data Presentation: Performance Matrix

Feature1H NMR (600 MHz) LC-HRMS (Q-TOF) FT-IR (ATR)
Primary Utility Structure Elucidation & StereochemistryTrace Quantification & Formula ConfirmationRaw Material ID
LOD (Limit of Detection)

0.1 - 0.5% (molar)
< 0.001% (trace)> 1 - 2%
Isobaric Resolution Excellent (Resolves Impurity C)Poor (Cannot resolve Impurity C)Moderate (if isolated)
Sample Recovery Non-destructiveDestructiveNon-destructive
Self-Validation High (Internal integration check)Medium (Requires standards)Low

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution 1H NMR Characterization

Objective: To quantify Impurity C (Isomer) and Impurity B (Bis-allyl) relative to the main product.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen Amide N-H signals and prevent acid-catalyzed isomerization during analysis).
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (TMB).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is clear (filter if cloudy to prevent line broadening).
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 10 seconds (Critical for qNMR to ensure full relaxation of aromatic protons).
      
    • Scans: 64 (High S/N required for <1% impurity detection).

  • Data Processing (The Self-Validation Step):

    • Step A: Integrate the Phenyl group (5H,

      
       7.2-7.4 ppm) and set value to 5.00.
      
    • Step B: Check the Allyl internal CH (1H, multiplet,

      
       5.7-5.9 ppm).
      
    • Validation Logic: If the Allyl CH integral < 0.98, Impurity C (Isomer) is present. Look for new signals at

      
       4.8-5.0 ppm (propenyl group).
      
    • Step C: Check N-CH

      
       (2H, 
      
      
      
      3.7-3.9 ppm). If integral > 2.05, Impurity B (Bis-allyl) is present.
Protocol 2: LC-MS/MS Fragmentation Analysis

Objective: To confirm the molecular formula of trace impurities.

Instrument Parameters:

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Diagnostic Fragmentation Pathway (Validation):

  • Precursor: Select m/z 176.10 (

    
    ).
    
  • MS2 Scan: Look for m/z 91.05 (Tropylium,

    
    ) and m/z 119.05 (Phenylacetyl cation).
    
  • Differentiation:

    • Product: Strong m/z 176

      
       119 transition (Loss of allylamine).
      
    • Impurity B (Bis-allyl): Precursor m/z 216. Fragmentation yields m/z 176 (Loss of one allyl) then m/z 119.

Visualization: The Characterization Decision Tree

The following diagram illustrates the logical workflow for characterizing an unknown batch of 2-phenyl-N-prop-2-enylacetamide.

ImpurityWorkflow Start Crude Sample (2-phenyl-N-prop-2-enylacetamide) HPLC 1. HPLC-UV Screening (Purity Check) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 2. 1H NMR (DMSO-d6) (Isomer Detection) Decision1->NMR Yes (Verify Structure) LCMS 3. LC-HRMS (Q-TOF) (Trace Identification) Decision1->LCMS No (Identify Impurities) ImpurityC Check: Allyl Integral < 1.0? (Detects Impurity C - Isomer) NMR->ImpurityC ImpurityB Check: Mass m/z 216? (Detects Impurity B - Bis-allyl) LCMS->ImpurityB Action1 Release Batch ImpurityC->Action1 No Isomer Action2 Recrystallize (Remove Organics) ImpurityC->Action2 Isomer Present ImpurityB->Action2 Bis-allyl Found

Caption: Logical workflow for selecting spectroscopic tools based on initial purity assessment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard text for NMR/MS interpretation of amides).

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Guideline for reporting thresholds of impurities).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for amide fragmentation patterns).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3113370 (2-phenyl-N-propylacetamide - structural analog data).

Sources

X-ray crystallography data for N-allyl-2-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of N-Phenylacetamide Derivatives for Drug Discovery Professionals

Phenylacetamide and its derivatives are a versatile class of organic compounds with a wide spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their physical properties, chemical reactivity, and biological function[4]. This guide will delve into the experimental workflow of X-ray crystallography, present a comparative analysis of available crystallographic data for N-phenylacetamide derivatives, and discuss the implications of these structural insights for drug discovery.

The Pivotal Role of X-ray Crystallography in Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic structure of a molecule[4]. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, providing a level of detail that is often unattainable with other analytical methods such as NMR and Mass Spectrometry[4]. For drug development, this detailed structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing molecules with improved efficacy and selectivity.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The process of determining the crystal structure of a compound can be broken down into several key stages, from crystal growth to data analysis and structure refinement. The following protocol is a generalized workflow based on methodologies reported for various N-phenylacetamide derivatives[5][6][7].

Crystallization: The Foundation of a Successful Analysis

The initial and often most challenging step is the growth of a high-quality single crystal of the N-phenylacetamide derivative. A suitable crystal should be well-formed, have smooth faces, and be of an appropriate size (typically >0.1 mm in all dimensions)[4]. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to the formation of crystals. This method was successfully employed to obtain crystals of a 4-arylthiazole-containing N-phenylacetamide derivative[5].

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and often requires empirical screening of various solvent systems. For N-phenylacetamide derivatives, solvents such as ethanol have been used for recrystallization[7].

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays[4]. Modern crystallography is typically performed using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector[5]. As the crystal is rotated in the X-ray beam, a diffraction pattern consisting of thousands of reflections is collected. The intensity of each reflection is recorded, and this data forms the basis for determining the crystal structure. For the analysis of N-phenylacetamide derivatives, MoKα radiation (λ = 0.71073 Å) is commonly used[5][6].

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS[5][6]. This initial solution provides a rough model of the electron density within the crystal.

This model is then refined using a least-squares method with software such as SHELXL[6]. During refinement, the atomic positions, and their displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a well-refined structure[6].

Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Chromatography Crystallization Crystallization Purification->Crystallization Slow Evaporation / Diffusion Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Goniometer Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Check R-factor CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication & Database Deposition CIF->Publication CCDC Deposition

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.